Olmutinib Hydrochloride
Description
Structure
2D Structure
Properties
CAS No. |
1842366-97-5 |
|---|---|
Molecular Formula |
C26H28Cl2N6O2S |
Molecular Weight |
559.5 g/mol |
IUPAC Name |
N-[3-[2-[4-(4-methylpiperazin-1-yl)anilino]thieno[3,2-d]pyrimidin-4-yl]oxyphenyl]prop-2-enamide;dihydrochloride |
InChI |
InChI=1S/C26H26N6O2S.2ClH/c1-3-23(33)27-19-5-4-6-21(17-19)34-25-24-22(11-16-35-24)29-26(30-25)28-18-7-9-20(10-8-18)32-14-12-31(2)13-15-32;;/h3-11,16-17H,1,12-15H2,2H3,(H,27,33)(H,28,29,30);2*1H |
InChI Key |
KIHHNWDWKMJZHH-UHFFFAOYSA-N |
Canonical SMILES |
CN1CCN(CC1)C2=CC=C(C=C2)NC3=NC4=C(C(=N3)OC5=CC=CC(=C5)NC(=O)C=C)SC=C4.Cl.Cl |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to Olmutinib Hydrochloride for EGFR T790M-Mutant Non-Small Cell Lung Cancer
For Researchers, Scientists, and Drug Development Professionals
Introduction
Non-small cell lung cancer (NSCLC) is a leading cause of cancer-related mortality worldwide. A significant subset of NSCLC patients harbors activating mutations in the Epidermal Growth Factor Receptor (EGFR), rendering them sensitive to first and second-generation EGFR tyrosine kinase inhibitors (TKIs). However, the efficacy of these agents is often limited by the emergence of acquired resistance, most commonly driven by the T790M "gatekeeper" mutation in exon 20 of the EGFR gene.[1] Olmutinib (formerly known as HM61713 or BI 1482694) is a third-generation, irreversible EGFR TKI specifically designed to overcome T790M-mediated resistance while sparing wild-type (WT) EGFR.[2][3] This guide provides a comprehensive technical overview of Olmutinib hydrochloride, detailing its mechanism of action, preclinical and clinical data, and relevant experimental methodologies.
Mechanism of Action
Olmutinib functions as a covalent, irreversible inhibitor of mutant EGFR.[4][5] Its mechanism of action involves the acrylamide moiety, which forms a covalent bond with the cysteine residue at position 797 (Cys797) within the ATP-binding site of the EGFR kinase domain.[6] This irreversible binding effectively blocks EGFR autophosphorylation and downstream signaling.[1][7] Olmutinib exhibits high selectivity for EGFR harboring activating mutations (e.g., exon 19 deletions, L858R) and the T790M resistance mutation, with significantly less activity against WT-EGFR.[2] This selectivity is attributed to the specific conformational changes induced by the T790M mutation, which Olmutinib is designed to target. By inhibiting mutant EGFR, Olmutinib effectively downregulates key downstream signaling pathways critical for tumor cell proliferation and survival, namely the PI3K/AKT/mTOR and RAS/RAF/MEK/ERK pathways.[1][7]
References
- 1. championsoncology.com [championsoncology.com]
- 2. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. scientiasalut.gencat.cat [scientiasalut.gencat.cat]
- 4. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]
- 5. Synthesis and initial in vitro evaluation of olmutinib derivatives as prospective imaging probe for non-small cell lung cancer [bi.tbzmed.ac.ir]
- 6. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]
- 7. Item - Patient-derived xenograft experimental protocol. - Public Library of Science - Figshare [plos.figshare.com]
A Technical Guide to the Discovery and Synthesis of Olmutinib Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive overview of the discovery, mechanism of action, and synthesis of Olmutinib (also known as HM61713 or BI 1482694), a third-generation epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI). Olmutinib was developed to treat non-small cell lung cancer (NSCLC) patients with the T790M resistance mutation.
Discovery and Development
Olmutinib was discovered by Hanmi Pharmaceutical Co., Ltd. in South Korea and was developed to address the significant clinical challenge of acquired resistance to first and second-generation EGFR TKIs.[1][2] The primary mechanism for this resistance is the emergence of a secondary mutation in the EGFR gene, the T790M mutation.
In 2015, Boehringer Ingelheim partnered with Hanmi to co-develop and commercialize Olmutinib globally, excluding South Korea and China.[1] The drug received breakthrough therapy designation from the U.S. FDA in December 2015 for the treatment of T790M-positive NSCLC.[1][2] Subsequently, in May 2016, Olmutinib (brand name: Olita) was approved in South Korea for patients with locally advanced or metastatic EGFR T790M mutation-positive NSCLC who had previously been treated with an EGFR TKI.[1][3][4] Hanmi also granted an exclusive license to ZAI Labs for the development and commercialization of Olmutinib in China.[1]
However, in September 2016, reports of severe adverse drug reactions, including Toxic Epidermal Necrolysis (TEN), led to safety concerns.[1] Consequently, Boehringer Ingelheim terminated its development and licensing agreement with Hanmi.[1]
Logical Development Timeline
Caption: Key milestones in the development and commercialization of Olmutinib.
Mechanism of Action
Olmutinib is a third-generation EGFR TKI designed to selectively and irreversibly inhibit EGFR mutations, particularly the T790M gatekeeper mutation, while sparing wild-type (WT) EGFR.[3][5]
Its mechanism involves:
-
Covalent Binding: Olmutinib covalently binds to a cysteine residue (Cys797) near the ATP-binding site of the mutant EGFR kinase domain.[1][6][7] This irreversible binding permanently deactivates the enzyme.
-
Inhibition of Autophosphorylation: By blocking the ATP-binding site, Olmutinib prevents the autophosphorylation of tyrosine residues on the EGFR.[2][6]
-
Downstream Pathway Blockade: The inhibition of EGFR phosphorylation blocks the activation of downstream pro-survival and proliferative signaling pathways, primarily the PI3K-Akt and MAPK pathways.[6][7] This ultimately leads to the apoptosis of cancer cells.[2]
The selectivity for mutant EGFR over WT-EGFR is a key feature of third-generation inhibitors, aiming to reduce the off-target effects and associated toxicities commonly seen with earlier-generation TKIs.[2]
EGFR Signaling Pathway Inhibition by Olmutinib
Caption: Olmutinib inhibits mutant EGFR, blocking downstream PI3K/Akt and MAPK pathways.
Quantitative Data
Table 1: In Vitro Potency of Olmutinib
This table summarizes the half-maximal inhibitory concentration (IC50) and growth inhibition (GI50) values of Olmutinib against various NSCLC cell lines.
| Cell Line | EGFR Mutation Status | Assay Type | IC50 / GI50 (nM) | Reference |
| H1975 | L858R / T790M | Cell-based | 10 | [8] |
| HCC827 | Exon 19 Deletion | Cell-based | 9.2 | [8] |
| H358 | Wild-Type | Cell-based | 2225 | [9] |
| - | Mutant EGFR | Cell-free | 13.9 | [9] |
Table 2: Clinical Efficacy of Olmutinib (Phase 1/2 Trial)
Data from the pooled Phase 2 analysis of the HM-EMSI-101 (NCT01588145) trial in patients with T790M-positive NSCLC.[10][11]
| Efficacy Endpoint | Value | 95% Confidence Interval (CI) |
| Objective Response Rate (ORR) | 55.1% | 42.6% - 67.1% |
| Disease Control Rate (DCR) | 91% | - |
| Median Progression-Free Survival (PFS) | 6.9 months | 5.6 - 9.7 months |
| Median Duration of Response (DOR) | 12.7 months | 8.3 - 15.4 months |
Table 3: Pharmacokinetic Parameters
| Parameter | Value | Reference |
| Time to Maximum Concentration (tmax) | 3 - 4 hours | [6] |
| Biological Half-Life | 8 - 11 hours | [6][7] |
Experimental Protocols
Protocol 1: Chemical Synthesis of Olmutinib
The synthesis of Olmutinib can be achieved in a two-step process starting from commercially available 2,4-dichloro-thieno[3,2-d]pyrimidine.[12][13]
Step 1: Synthesis of N-(3-((2-chlorothieno[3,2-d]pyrimidin-4-yl)oxy)phenyl)acrylamide (Diaryl Ether Intermediate)
-
Reactants:
-
2,4-dichloro-thieno[3,2-d]pyrimidine
-
N-(3-hydroxyphenyl)-2-propenamide
-
-
Reagents and Solvent:
-
Potassium carbonate (K₂CO₃) as a base.
-
Dimethyl sulfoxide (DMSO) as the solvent.
-
-
Procedure: a. Dissolve 2,4-dichloro-thieno[3,2-d]pyrimidine and N-(3-hydroxyphenyl)-2-propenamide in DMSO. b. Add K₂CO₃ to the mixture. c. Heat the reaction mixture. The nucleophilic addition proceeds with high regioselectivity. d. Upon completion, cool the reaction. e. Crystallize the product from isopropanol and water to yield the diaryl ether intermediate. Yield: Approximately 87%.[12]
Step 2: Synthesis of Olmutinib
-
Reactants:
-
Diaryl ether intermediate from Step 1.
-
4-(4-methylpiperazin-1-yl)aniline.
-
-
Reagents and Solvents:
-
Trifluoroacetic acid (TFA) to create acidic conditions.
-
Dimethylacetamide (DMA) and Isopropanol (IPA) as solvents.
-
-
Procedure: a. Suspend the diaryl ether intermediate and 4-(4-methylpiperazin-1-yl)aniline in a mixture of DMA and IPA. b. Add TFA to the suspension. c. Heat the mixture to 90°C to facilitate the substitution reaction. d. After the reaction is complete, cool the mixture and perform recrystallization. Yield: Approximately 82%.[12]
Synthesis Workflow Diagram
Caption: Two-step chemical synthesis workflow for Olmutinib.
Protocol 2: In Vitro Cytotoxicity Assay (WST-8 Method)
This protocol is a general method for determining the half-inhibitory concentration (IC50) of a compound against cancer cell lines.[14]
-
Cell Culture: Culture the desired cancer cell lines (e.g., H1975, A549) in appropriate media and conditions until they reach logarithmic growth phase.
-
Cell Seeding: Harvest the cells and seed them into 96-well plates at a predetermined density. Incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of Olmutinib in the culture medium. Remove the old medium from the plates and add the medium containing different concentrations of Olmutinib. Include a vehicle control (e.g., DMSO) and a blank control.
-
Incubation: Incubate the plates for a specified period (e.g., 48 or 72 hours).
-
WST-8 Assay: a. Add WST-8 reagent (2-(2-methoxy-4-nitrophenyl)-3-(4-nitrophenyl)-5-(2,4-disulfophenyl)-2H-tetrazolium, monosodium salt) to each well. b. Incubate for 1-4 hours. Viable cells will reduce the WST-8 reagent to a colored formazan product.
-
Data Acquisition: Measure the absorbance of each well at 450 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the viability against the logarithm of the drug concentration and use a non-linear regression model to determine the IC50 value.
Mechanisms of Resistance
Despite the efficacy of third-generation TKIs, acquired resistance can still develop. For Olmutinib, a key resistance mechanism reported is the acquisition of a tertiary mutation in the EGFR gene, C797S .[1][15] This mutation alters the cysteine residue to which Olmutinib covalently binds, thereby preventing the drug from inhibiting the EGFR kinase. Other potential resistance mechanisms include the loss of the T790M mutation or activation of bypass signaling pathways.[15][16]
References
- 1. Olmutinib - Wikipedia [en.wikipedia.org]
- 2. What is Olmutinib used for? [synapse.patsnap.com]
- 3. Frontiers | Olmutinib (BI1482694/HM61713), a Novel Epidermal Growth Factor Receptor Tyrosine Kinase Inhibitor, Reverses ABCG2-Mediated Multidrug Resistance in Cancer Cells [frontiersin.org]
- 4. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 5. olmutinib [drugcentral.org]
- 6. go.drugbank.com [go.drugbank.com]
- 7. Olmutinib | C26H26N6O2S | CID 54758501 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
- 9. selleckchem.com [selleckchem.com]
- 10. Safety, tolerability, and anti-tumor activity of olmutinib in non-small cell lung cancer with T790M mutation: A single arm, open label, phase 1/2 trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Olmutinib synthesis - chemicalbook [chemicalbook.com]
- 13. mdpi.com [mdpi.com]
- 14. Synthesis and initial in vitro evaluation of olmutinib derivatives as prospective imaging probe for non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Olmutinib in T790M‐positive non–small cell lung cancer after failure of first‐line epidermal growth factor receptor‐tyrosine kinase inhibitor therapy: A global, phase 2 study - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Drug resistance mechanisms and progress in the treatment of EGFR-mutated lung adenocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]
Olmutinib: A Third-Generation EGFR Tyrosine Kinase Inhibitor for Non-Small Cell Lung Cancer
An In-depth Technical Guide for Researchers and Drug Development Professionals
Abstract
Olmutinib (formerly known as HM61713 or BI 1482694) is a third-generation, orally administered, irreversible epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI).[1][2] It was developed to address the significant clinical challenge of acquired resistance to first- and second-generation EGFR TKIs in non-small cell lung cancer (NSCLC), which is frequently driven by the emergence of the T790M "gatekeeper" mutation.[3] Olmutinib exhibits high selectivity for sensitizing EGFR mutations (such as exon 19 deletions and L858R) and the T790M resistance mutation, while sparing wild-type EGFR.[4] This targeted approach aims to enhance therapeutic efficacy and reduce the dose-limiting toxicities associated with non-selective EGFR inhibition. This guide provides a comprehensive overview of Olmutinib, including its mechanism of action, preclinical and clinical data, and detailed experimental protocols relevant to its evaluation.
Introduction
The discovery of activating mutations in the epidermal growth factor receptor (EGFR) gene revolutionized the treatment landscape for a subset of patients with non-small cell lung cancer (NSCLC). First- and second-generation EGFR tyrosine kinase inhibitors (TKIs), such as gefitinib, erlotinib, and afatinib, demonstrated significant clinical benefit in patients with tumors harboring these mutations.[3] However, the vast majority of patients inevitably develop acquired resistance, with the T790M mutation in exon 20 of the EGFR gene accounting for approximately 50-60% of cases.[3] The T790M mutation increases the ATP affinity of the EGFR kinase domain, thereby reducing the potency of ATP-competitive inhibitors.[5]
Third-generation EGFR TKIs were designed to overcome this resistance mechanism. These agents form a covalent bond with a cysteine residue (C797) in the ATP-binding site of the EGFR kinase domain, leading to irreversible inhibition.[6] A key characteristic of this class of inhibitors is their high potency against EGFR T790M-mutant forms while exhibiting significantly lower activity against wild-type (WT) EGFR, which is expressed in healthy tissues such as skin and the gastrointestinal tract.[4] This selectivity is crucial for achieving a wider therapeutic window and a more manageable safety profile. Olmutinib emerged as a promising agent in this class, receiving its first global approval in South Korea in 2016 for the treatment of patients with locally advanced or metastatic EGFR T790M mutation-positive NSCLC.[7]
Mechanism of Action
Olmutinib functions as a selective and irreversible inhibitor of mutant EGFR.[8] Its mechanism of action involves the covalent modification of the Cys797 residue located near the kinase domain of the receptor.[6][8] This irreversible binding effectively blocks the phosphorylation of EGFR, thereby inhibiting downstream signaling pathways crucial for tumor cell proliferation and survival, such as the phosphoinositide 3-kinase (PI3K) and mitogen-activated protein kinase (MAPK) pathways.[8][9]
A critical feature of Olmutinib is its high affinity for EGFR harboring activating mutations (e.g., exon 19 deletion, L858R) and the T790M resistance mutation, with significantly less activity against wild-type EGFR.[10] This selectivity is attributed to the structural differences in the ATP-binding pocket between the mutant and wild-type receptors.
Figure 1: Olmutinib's Mechanism of Action on the EGFR Signaling Pathway.
Data Presentation
Preclinical Efficacy: In Vitro Potency
The selectivity of Olmutinib is demonstrated by its half-maximal inhibitory concentration (IC50) values against various EGFR genotypes. Preclinical studies have consistently shown that Olmutinib is significantly more potent against cell lines harboring EGFR mutations compared to those with wild-type EGFR.
| Cell Line | EGFR Mutation Status | Olmutinib IC50 (nM) | Reference |
| HCC827 | del19 | 9.2 | [11] |
| H1975 | L858R/T790M | 10 | [2][11] |
| A549 | Wild-Type | 225 - 2225 | [2][11] |
Clinical Efficacy: Phase 1/2 and Phase 2 Studies
Clinical trials have evaluated the efficacy of Olmutinib in patients with T790M-positive NSCLC who have progressed on prior EGFR-TKI therapy. The recommended Phase 2 dose was determined to be 800 mg once daily.[12]
Table 2: Summary of Clinical Efficacy of Olmutinib (800 mg once daily)
| Study Identifier | Phase | Number of T790M+ Patients | Objective Response Rate (ORR) | Disease Control Rate (DCR) | Median Progression-Free Survival (PFS) | Reference |
| HM-EMSI-101 (NCT01588145) | I/II | 69 (evaluable) | 55.1% (95% CI: 42.6-67.1) | 91% | 6.9 months (95% CI: 5.6-9.7) | [7][12] |
| ELUXA 1 (NCT02485652) | II | 162 | 46.3% (95% CI: 38.4-54.3) | 86.4% (95% CI: 80.2-91.3) | 9.4 months (95% CI: 6.9-12.3) | [13][14] |
Safety and Tolerability
The safety profile of Olmutinib is consistent with that of other EGFR TKIs. The most frequently reported treatment-related adverse events (AEs) are generally manageable.
Table 3: Common Treatment-Related Adverse Events (All Grades) in the HM-EMSI-101 Study
| Adverse Event | Frequency |
| Diarrhea | 59.2% |
| Pruritus | 42.1% |
| Rash | 40.8% |
| Nausea | 39.5% |
Data from the pooled phase 2 analysis of the HM-EMSI-101 study.[15]
Serious adverse events have been reported, including cases of toxic epidermal necrolysis and Stevens-Johnson syndrome, which led to a safety alert from Korean regulatory authorities.[16]
Pharmacokinetics
Pharmacokinetic studies have characterized the absorption, distribution, metabolism, and excretion of Olmutinib.
Table 4: Pharmacokinetic Parameters of Olmutinib
| Parameter | Value |
| Time to Maximum Concentration (Tmax) | 3-4 hours |
| Terminal Half-life | 8-11 hours |
Data from oral administration.[8]
Mechanisms of Resistance
As with other third-generation EGFR TKIs, resistance to Olmutinib can develop. The most well-described on-target resistance mechanism is the acquisition of a tertiary mutation in the EGFR gene, C797S, which prevents the covalent binding of the inhibitor.[16]
Experimental Protocols
This section provides detailed methodologies for key experiments used in the preclinical evaluation of Olmutinib and similar EGFR TKIs.
EGFR Kinase Inhibition Assay (Biochemical Assay)
This assay measures the direct inhibitory effect of a compound on the enzymatic activity of purified EGFR protein.
Objective: To determine the IC50 value of Olmutinib against wild-type and mutant EGFR kinases.
Materials:
-
Recombinant human EGFR (WT, L858R/T790M)
-
Kinase reaction buffer (e.g., 20 mM Tris-HCl pH 7.5, 5 mM MgCl2, 1 mM EGTA)
-
ATP
-
Peptide substrate (e.g., Y12-Sox conjugated peptide)
-
Olmutinib (serially diluted)
-
384-well microtiter plates
-
Plate reader capable of fluorescence detection
Procedure:
-
Prepare a 10X stock of the EGFR enzyme in kinase reaction buffer.
-
Pre-incubate 5 µL of the enzyme stock in a 384-well plate for 30 minutes at 27°C with 0.5 µL of serially diluted Olmutinib in 50% DMSO.
-
Prepare a substrate mix containing ATP and the Y12-Sox peptide in kinase reaction buffer.
-
Initiate the kinase reaction by adding 45 µL of the substrate mix to each well.
-
Monitor the reaction kinetics every 71 seconds for 30-120 minutes by measuring fluorescence at λex360/λem485.
-
Analyze the progress curves to ensure linear reaction kinetics.
-
Calculate the percent inhibition at each Olmutinib concentration relative to DMSO controls.
-
Determine the IC50 value by fitting the data to a dose-response curve using appropriate software (e.g., GraphPad Prism).
Figure 2: Workflow for an EGFR Biochemical Kinase Inhibition Assay.
Cell Viability Assay (MTS Assay)
This assay assesses the effect of Olmutinib on the metabolic activity of cancer cell lines, which serves as an indicator of cell viability and proliferation.
Objective: To determine the IC50 value of Olmutinib in cell lines with different EGFR mutation statuses.
Materials:
-
NSCLC cell lines (e.g., A549, H1975, HCC827)
-
Cell culture medium (e.g., RPMI-1640) with 10% FBS
-
96-well cell culture plates
-
Olmutinib (serially diluted)
-
MTS reagent containing PES (phenazine ethosulfate)
-
Microplate reader for absorbance measurement
Procedure:
-
Seed cells into 96-well plates at a predetermined density (e.g., 3,000-5,000 cells/well) in a final volume of 100 µL and allow them to adhere overnight.
-
Treat the cells with serially diluted concentrations of Olmutinib. Include DMSO-only wells as a control.
-
Incubate the plates for 72 hours at 37°C in a 5% CO2 incubator.
-
Add 20 µL of MTS solution to each well.
-
Incubate for 1-4 hours at 37°C.
-
Record the absorbance at 490 nm using a microplate reader.
-
Subtract the background absorbance from medium-only wells.
-
Calculate the percentage of cell viability relative to the DMSO-treated control cells.
-
Determine the IC50 value by plotting the percentage of viability against the log of the drug concentration.
EGFR Phosphorylation Assay (Western Blot)
This assay is used to confirm that Olmutinib inhibits the autophosphorylation of EGFR in a cellular context.
Objective: To visualize the inhibition of EGFR phosphorylation in response to Olmutinib treatment.
Materials:
-
NSCLC cell lines
-
6-well plates
-
Serum-free medium
-
Olmutinib
-
EGF (Epidermal Growth Factor)
-
Lysis buffer (e.g., RIPA buffer) with phosphatase and protease inhibitors
-
SDS-PAGE equipment and reagents
-
Nitrocellulose or PVDF membranes
-
Blocking buffer (e.g., 5% BSA in TBST)
-
Primary antibodies (anti-phospho-EGFR, anti-total-EGFR, anti-β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate (ECL)
-
Imaging system
Procedure:
-
Plate cells in 6-well plates and grow to 80-90% confluency.
-
Serum-starve the cells for 18-24 hours.
-
Treat the cells with various concentrations of Olmutinib for a specified time (e.g., 1-4 hours).
-
Stimulate the cells with EGF (e.g., 100 ng/mL) for 5-15 minutes to induce EGFR phosphorylation (except for cells with constitutively active EGFR).
-
Wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
Separate equal amounts of protein by SDS-PAGE and transfer to a membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (e.g., anti-phospho-EGFR) overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the signal using a chemiluminescent substrate and an imaging system.
-
Strip the membrane and re-probe with anti-total-EGFR and a loading control antibody (e.g., anti-β-actin) to ensure equal protein loading.
Figure 3: Workflow for Western Blot Analysis of EGFR Phosphorylation.
Conclusion
Olmutinib is a potent and selective third-generation EGFR TKI that has demonstrated meaningful clinical activity in patients with T790M-positive NSCLC who have developed resistance to earlier-generation inhibitors.[12][13] Its mechanism of irreversible, covalent binding to the mutant EGFR kinase provides a clear rationale for its efficacy. While its development has faced challenges, the preclinical and clinical data for Olmutinib have contributed significantly to the understanding of targeting acquired resistance in EGFR-mutant lung cancer. The experimental protocols detailed in this guide provide a framework for the continued investigation and development of next-generation targeted therapies in oncology.
References
- 1. Activity Assay of Epidermal Growth Factor Receptor Tyrosine Kinase Inhibitors in Triple-Negative Breast Cancer Cells Using Peptide-Conjugated Magnetic Beads - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Protocol for Cell Viability Assays: CCK-8 and MTT - Creative Biogene [creative-biogene.com]
- 4. Synthesis and initial in vitro evaluation of olmutinib derivatives as prospective imaging probe for non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. reactionbiology.com [reactionbiology.com]
- 6. Icotinib, Almonertinib, and Olmutinib: A 2D Similarity/Docking-Based Study to Predict the Potential Binding Modes and Interactions into EGFR - PMC [pmc.ncbi.nlm.nih.gov]
- 7. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 8. go.drugbank.com [go.drugbank.com]
- 9. researchgate.net [researchgate.net]
- 10. Insights into fourth generation selective inhibitors of (C797S) EGFR mutation combating non-small cell lung cancer resistance: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Design, Synthesis, and Antitumor Activity of Olmutinib Derivatives Containing Acrylamide Moiety - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Safety, tolerability, and anti-tumor activity of olmutinib in non-small cell lung cancer with T790M mutation: A single arm, open label, phase 1/2 trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Olmutinib in T790M‐positive non–small cell lung cancer after failure of first‐line epidermal growth factor receptor‐tyrosine kinase inhibitor therapy: A global, phase 2 study - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Olmutinib in T790M-positive non-small cell lung cancer after failure of first-line epidermal growth factor receptor-tyrosine kinase inhibitor therapy: A global, phase 2 study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. rsc.org [rsc.org]
- 16. documents.thermofisher.com [documents.thermofisher.com]
Preclinical Evaluation of Olmutinib in Lung Cancer Models: A Technical Whitepaper
For Researchers, Scientists, and Drug Development Professionals
Introduction
Olmutinib (formerly known as HM61713 or BI 1482694) is an oral, third-generation epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI).[1] It was developed to address the significant clinical challenge of acquired resistance to first- and second-generation EGFR TKIs in non-small cell lung cancer (NSCLC).[2][3] The primary mechanism of this resistance is the emergence of the T790M "gatekeeper" mutation in the EGFR gene.[3][4] Olmutinib is designed to selectively and irreversibly inhibit EGFR signaling in tumors harboring both activating EGFR mutations (such as exon 19 deletions and L858R) and the T790M resistance mutation, while sparing wild-type (WT) EGFR.[1][2] This selectivity aims to enhance therapeutic efficacy and reduce the toxicities associated with non-selective EGFR inhibition.[5] This document provides a comprehensive overview of the preclinical studies that have characterized the activity and mechanism of Olmutinib in various lung cancer models.
Mechanism of Action
Olmutinib exerts its therapeutic effect through the targeted and irreversible inhibition of mutant EGFR. It forms a covalent bond with a cysteine residue (C797) located near the ATP-binding site of the EGFR kinase domain.[6][7] This covalent binding permanently blocks the receptor's phosphorylation and subsequent activation of downstream signaling cascades that are crucial for cancer cell proliferation and survival, such as the phosphoinositide 3-kinase (PI3K) and mitogen-activated protein kinase (MAPK) pathways.[6][8] A key feature of Olmutinib is its high affinity for EGFR with the T790M mutation compared to its affinity for wild-type EGFR, which translates to a wider therapeutic window and a more favorable safety profile by minimizing effects on normal cells.[2][5]
Signaling Pathway Inhibition by Olmutinib
Caption: Olmutinib covalently binds to and inhibits mutant EGFR, blocking downstream PI3K/AKT and MAPK pathways.
In Vitro Studies
Preclinical evaluation of Olmutinib in vitro has consistently demonstrated its potent and selective antitumor activity against lung cancer cell lines harboring EGFR mutations, including the T790M resistance mutation.
Data Presentation: In Vitro Cytotoxicity
The following table summarizes the half-maximal inhibitory concentration (IC50) values of Olmutinib against various NSCLC cell lines. These values quantify the drug's potency in inhibiting cell growth.
| Cell Line | EGFR Mutation Status | Olmutinib IC50 (nM) | Reference |
| HCC827 | delE746_A750 (Exon 19 del) | 9.2 | [9] |
| H1975 | L858R / T790M | 10 | [9] |
| A549 | Wild-Type | 225 | [9] |
Note: Lower IC50 values indicate higher potency. The data clearly shows Olmutinib's selectivity for EGFR-mutant cells over wild-type cells.
Experimental Protocols
Cell Viability (MTT/WST-8) Assay: This assay is used to measure the cytotoxic or growth-inhibitory effects of a compound on cancer cells.
-
Cell Seeding: Lung cancer cells (e.g., A549, H1975) are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.
-
Compound Treatment: Cells are treated with serial dilutions of Olmutinib or a vehicle control (like DMSO) for a specified period, typically 72 hours.
-
Reagent Incubation: After treatment, a reagent such as MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or WST-8 (2-(2-methoxy-4-nitrophenyl)-3-(4-nitrophenyl)-5-(2,4-disulfophenyl)-2H-tetrazolium, monosodium salt) is added to each well.[10]
-
Colorimetric Reaction: Viable cells with active metabolism convert the tetrazolium salt into a colored formazan product.
-
Measurement: The absorbance of the formazan product is measured using a microplate reader. The intensity of the color is directly proportional to the number of viable cells.
-
Data Analysis: The absorbance values are used to calculate the percentage of cell viability relative to the vehicle control. The IC50 value is determined by plotting viability against drug concentration and fitting the data to a dose-response curve.[11]
Kinase Inhibition Assay: This assay directly measures the ability of a compound to inhibit the enzymatic activity of a specific kinase.
-
Assay Setup: The reaction is typically performed in a multi-well plate format using a purified, recombinant EGFR enzyme (either wild-type or mutant).
-
Component Addition: The reaction mixture includes the EGFR enzyme, a substrate (a peptide or protein that the enzyme phosphorylates), and ATP (the phosphate donor).
-
Inhibitor Incubation: Olmutinib at various concentrations is pre-incubated with the enzyme to allow for binding.
-
Reaction Initiation: The kinase reaction is initiated by the addition of ATP.
-
Signal Detection: After a set incubation period, the reaction is stopped, and the amount of phosphorylated substrate is quantified. This is often done using luminescence-based methods (e.g., Kinase-Glo), where the amount of remaining ATP is measured; lower ATP levels indicate higher kinase activity.[9]
-
Data Analysis: The signal is measured, and the percentage of kinase inhibition is calculated for each Olmutinib concentration to determine the IC50 value.
In Vitro Experimental Workflow
Caption: A typical workflow for determining the in vitro cytotoxicity (IC50) of Olmutinib in lung cancer cell lines.
In Vivo Studies
The antitumor efficacy of Olmutinib has been validated in vivo using xenograft models, where human lung cancer cells are implanted into immunodeficient mice. These models are crucial for assessing a drug's activity in a more complex biological system.
Data Presentation: In Vivo Antitumor Activity
Preclinical studies have reported that Olmutinib demonstrates excellent antitumor activity in various lung cancer models.[2][3] A study presented at a scientific conference detailed the effects of optimal dosing in both ectopic and metastatic mouse models of EGFR-mutant (T790M-positive) NSCLC, confirming its potent in vivo efficacy.[12] While specific quantitative data on tumor growth inhibition percentages from peer-reviewed articles are limited in the provided search results, such studies typically measure tumor volume over time in treated versus control groups to demonstrate efficacy.
Further detailed quantitative results would be found within specific publications on Olmutinib's preclinical in vivo assessment.
Experimental Protocols
Cell-Line-Derived and Patient-Derived Xenograft (PDX) Models: PDX models, where tumor tissue from a patient is directly implanted into a mouse, are increasingly used as they better recapitulate the heterogeneity and microenvironment of human tumors compared to standard cell-line xenografts.[13][14][15]
-
Model Establishment:
-
Tumor Growth: Tumors are allowed to grow to a palpable, measurable size (e.g., 150-200 mm³).
-
Randomization and Treatment: Mice are randomized into different treatment groups (e.g., vehicle control, Olmutinib at various doses). Olmutinib is typically administered orally once daily.[5]
-
Efficacy Monitoring: Tumor volume is measured regularly (e.g., twice weekly) using calipers. Mouse body weight and overall health are also monitored as indicators of toxicity.
-
Endpoint and Analysis: The study concludes when tumors in the control group reach a predetermined size or after a set duration. Tumors are then often excised for further analysis (e.g., histology, biomarker analysis). The primary endpoint is typically tumor growth inhibition.
In Vivo Experimental Workflow
Caption: General workflow for assessing the in vivo efficacy of Olmutinib in NSCLC xenograft models.
Mechanisms of Resistance
Despite the efficacy of third-generation TKIs, acquired resistance can still develop. For covalent inhibitors like Olmutinib that bind to Cys797, a common on-target resistance mechanism is the emergence of a tertiary mutation at this site.
-
EGFR C797S Mutation: The most well-described resistance mechanism to Olmutinib and other third-generation TKIs is the C797S mutation, where the cysteine residue required for covalent binding is replaced by serine.[4][7] This substitution prevents the irreversible binding of the drug, rendering it ineffective while often preserving the T790M mutation.
Logical Relationship of Acquired Resistance
Caption: The sequential development of resistance mutations in EGFR-mutant NSCLC under TKI pressure.
Conclusion
Preclinical studies in a variety of lung cancer models have been instrumental in defining the therapeutic potential of Olmutinib. In vitro data from cell-based and enzymatic assays confirm its high potency and selectivity for NSCLC cells with activating EGFR mutations and the T790M resistance mutation.[9] In vivo studies using xenograft models have further validated its significant antitumor activity.[2][3] These foundational preclinical findings established a strong rationale for the clinical development of Olmutinib as a targeted therapy for patients with T790M-positive NSCLC who have progressed on prior EGFR-TKI treatment.
References
- 1. olmutinib [drugcentral.org]
- 2. Olmutinib in T790M‐positive non–small cell lung cancer after failure of first‐line epidermal growth factor receptor‐tyrosine kinase inhibitor therapy: A global, phase 2 study - PMC [pmc.ncbi.nlm.nih.gov]
- 3. scientiasalut.gencat.cat [scientiasalut.gencat.cat]
- 4. scientiasalut.gencat.cat [scientiasalut.gencat.cat]
- 5. What is Olmutinib used for? [synapse.patsnap.com]
- 6. Olmutinib | C26H26N6O2S | CID 54758501 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Olmutinib - Wikipedia [en.wikipedia.org]
- 8. go.drugbank.com [go.drugbank.com]
- 9. Design, Synthesis, and Antitumor Activity of Olmutinib Derivatives Containing Acrylamide Moiety - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Synthesis and initial in vitro evaluation of olmutinib derivatives as prospective imaging probe for non-small cell lung cancer [bi.tbzmed.ac.ir]
- 11. Olmutinib (BI1482694/HM61713), a Novel Epidermal Growth Factor Receptor Tyrosine Kinase Inhibitor, Reverses ABCG2-Mediated Multidrug Resistance in Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Patient-derived xenograft models of non-small cell lung cancer for evaluating targeted drug sensitivity and resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. Frontiers | Patient-Derived Xenograft Models of Non-Small Cell Lung Cancer and Their Potential Utility in Personalized Medicine [frontiersin.org]
- 16. researchgate.net [researchgate.net]
The Structure-Activity Relationship of Olmutinib Derivatives: A Technical Guide for Drug Development Professionals
Introduction: Olmutinib (HM61713), a third-generation epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI), has been a significant development in the treatment of non-small cell lung cancer (NSCLC) harboring the T790M resistance mutation.[1][2] Its covalent binding mechanism to the Cys797 residue in the EGFR kinase domain provides potent and selective inhibition of mutant forms of EGFR.[1][3] This technical guide provides an in-depth analysis of the structure-activity relationship (SAR) of Olmutinib derivatives, offering valuable insights for researchers and scientists in the field of oncology drug discovery. We will explore how modifications to the core Olmutinib scaffold influence its biological activity, present key quantitative data in a structured format, detail relevant experimental protocols, and visualize critical biological pathways and experimental workflows.
Core Structure of Olmutinib and Key Pharmacophoric Features
The chemical structure of Olmutinib consists of three crucial functional groups: a thieno[3,2-d]pyrimidine core, a substituted aniline moiety, and an acrylamide "warhead". The thieno[3,2-d]pyrimidine core is essential for binding to the ATP binding site in the EGFR kinase domain. The substituted aniline portion, particularly the N-methyl piperazine ring, contributes to the inhibitor's selectivity and pharmacokinetic properties. The acrylamide group is responsible for the irreversible covalent bond formation with the Cys797 residue, a hallmark of third-generation EGFR inhibitors.[3]
Structure-Activity Relationship of Olmutinib Derivatives
The exploration of Olmutinib derivatives has primarily focused on modifying the substituted aniline and the acrylamide moieties to enhance potency, selectivity, and overcome potential resistance mechanisms.
Modifications on the Aniline Moiety
Studies have shown that alterations to the aniline ring and its substituents can significantly impact the inhibitory activity of Olmutinib derivatives. For instance, the introduction of a dimethylamine scaffold with a smaller spatial structure has been found to be more favorable for antitumor activity.[4][5] This suggests that steric bulk in this region can influence the binding affinity to the EGFR kinase domain.
Modifications on the Acrylamide Moiety
The acrylamide group is a critical component for the covalent inhibition of EGFR. However, its reactivity can also lead to off-target effects and potential toxicity. Research into modifying this "warhead" has aimed to balance its reactivity for optimal therapeutic outcomes. The substitution of different acrylamide side chains has been shown to have varying effects on the activity of the compounds.[4][5] For example, derivatives with anisidine side chains have demonstrated better antiproliferative activities compared to those with a cyano group, indicating that the introduction of electron-withdrawing groups may not necessarily increase activity.
Quantitative Data Summary
The following tables summarize the in vitro inhibitory activities of key Olmutinib derivatives against various cancer cell lines.
Table 1: In Vitro Cytotoxicity of Olmutinib Derivatives (H-series) [5]
| Compound | A549 (EGFR WT) IC50 (µM) | H1975 (L858R/T790M) IC50 (µM) | NCI-H460 IC50 (µM) | LO2 (Normal) IC50 (µM) | MCF-7 IC50 (µM) |
| Olmutinib | 4.95 ± 0.85 | 4.81 ± 0.69 | 7.93 ± 1.03 | 59.52 ± 2.51 | 18.42 ± 1.57 |
| H7 | 4.37 ± 0.50 | 4.59 ± 0.46 | 13.55 ± 1.25 | 79.43 ± 3.58 | 15.85 ± 1.29 |
| H10 | 3.36 ± 1.59 | 1.16 ± 1.53 | 11.75 ± 1.15 | 100.00 ± 4.21 | 13.05 ± 1.36 |
Table 2: Enzymatic Activities of Selected Olmutinib Derivatives [5]
| Compound | EGFR (T790M/L858R) IC50 (µM) | PI3Kα IC50 (µM) |
| Olmutinib | >1 | >1 |
| H7 | 0.08 ± 0.01 | >1 |
| H10 | 0.05 ± 0.01 | 0.12 ± 0.02 |
Table 3: Biological Activity of Iodinated Olmutinib Derivative (I-OTB) [6]
| Compound | Cell Line | IC50 (µM) |
| I-OTB | EGFR L858R/T790M | 10.49 ± 5.64 |
| I-OTB | EGFR wild type | >10 |
Experimental Protocols
Synthesis of Olmutinib Derivatives
A representative synthetic scheme for Olmutinib derivatives involves a multi-step process. A general procedure for the final acylation step to introduce the acrylamide moiety is as follows:
General Procedure for the Preparation of Acrylamide Derivatives: [7] To a solution of the corresponding aniline precursor (1.0 eq.) and N,N-Diisopropylethylamine (DIPEA) (1.2 eq.) in anhydrous Dichloromethane (DCM) at -30 °C, acryloyl chloride (1.0 eq.) is added dropwise. The reaction mixture is stirred for 2 hours at the same temperature. The crude product is then purified by High-Performance Liquid Chromatography (HPLC) to afford the final acrylamide derivative.
For a more detailed synthetic procedure, including the preparation of intermediates, please refer to the supplementary information of the cited literature.[8][9][10]
In Vitro Cytotoxicity Assay (WST-8 Assay)
The anti-proliferative activity of Olmutinib derivatives is commonly evaluated using a WST-8 (Water Soluble Tetrazolium salt) based colorimetric assay.[11][12][13]
-
Seed cancer cells (e.g., A549, H1975) in a 96-well plate at a density of 5,000 to 10,000 cells per well and incubate for 24 hours.
-
Treat the cells with various concentrations of the test compounds and incubate for a desired period (e.g., 48 hours).
-
Add 10 µL of WST-8 solution to each well.
-
Incubate the plate for 1-4 hours at 37°C.
-
Measure the absorbance at 450 nm using a microplate reader.
-
Calculate the IC50 values, which represent the concentration of the compound that inhibits cell growth by 50%.
Molecular Docking
Molecular docking simulations are often employed to predict the binding mode of Olmutinib derivatives within the EGFR kinase domain. AutoDock Vina is a commonly used software for this purpose.[15][16][17]
-
Preparation of the Receptor: The three-dimensional crystal structure of the EGFR kinase domain (e.g., PDB ID: 1M17) is obtained from the Protein Data Bank. Water molecules and co-crystallized ligands are removed, and polar hydrogens and charges are added to the protein.
-
Preparation of the Ligand: The 3D structures of the Olmutinib derivatives are generated and optimized.
-
Docking Simulation: The docking is performed using AutoDock Vina. A grid box is defined to encompass the ATP-binding site of the EGFR kinase domain.
-
Analysis: The resulting docking poses are analyzed to identify the most favorable binding mode based on the binding energy and interactions with key amino acid residues.
Visualizations
EGFR Signaling Pathway and Mechanism of Olmutinib Action
Caption: EGFR signaling pathway and the inhibitory action of Olmutinib.
Generalized Experimental Workflow for Olmutinib Derivative Evaluation
Caption: A generalized workflow for the synthesis and evaluation of Olmutinib derivatives.
Key Structure-Activity Relationship Insights for Olmutinib Derivatives
Caption: A summary of key structure-activity relationship findings for Olmutinib derivatives.
Conclusion
The structure-activity relationship of Olmutinib derivatives is a critical area of research for the development of next-generation EGFR inhibitors. The data presented in this guide highlights that modifications to the aniline and acrylamide moieties of the Olmutinib scaffold can significantly influence biological activity. Specifically, smaller substituents on the aniline ring and careful modulation of the acrylamide warhead appear to be key strategies for enhancing potency and optimizing the therapeutic profile. The experimental protocols and visualizations provided herein serve as a valuable resource for researchers dedicated to advancing the field of targeted cancer therapy. Further exploration of these SAR trends will undoubtedly pave the way for the discovery of novel and more effective treatments for NSCLC and other EGFR-driven malignancies.
References
- 1. Olmutinib - Wikipedia [en.wikipedia.org]
- 2. Olmutinib | C26H26N6O2S | CID 54758501 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. go.drugbank.com [go.drugbank.com]
- 4. researchgate.net [researchgate.net]
- 5. Design, Synthesis, and Antitumor Activity of Olmutinib Derivatives Containing Acrylamide Moiety - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis and initial in vitro evaluation of olmutinib derivatives as prospective imaging probe for non-small cell lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. tandfonline.com [tandfonline.com]
- 8. mdpi.com [mdpi.com]
- 9. Synthesis and initial in vitro evaluation of olmutinib derivatives as prospective imaging probe for non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Synthesis and initial in vitro evaluation of olmutinib derivatives as prospective imaging probe for non-small cell lung cancer [bi.tbzmed.ac.ir]
- 11. Protocol for Cell Counting Kit-8 | Tocris Bioscience [tocris.com]
- 12. assaygenie.com [assaygenie.com]
- 13. dojindo.com [dojindo.com]
- 14. abcam.com [abcam.com]
- 15. ir.juit.ac.in:8080 [ir.juit.ac.in:8080]
- 16. ukm.my [ukm.my]
- 17. Insights from the molecular docking analysis of EGFR antagonists - PMC [pmc.ncbi.nlm.nih.gov]
Olmutinib's Selectivity for Mutant versus Wild-Type EGFR: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Olmutinib (HM61713) is a third-generation epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI) designed to selectively target EGFR mutations that confer resistance to earlier-generation TKIs, particularly the T790M "gatekeeper" mutation.[1] Unlike first and second-generation inhibitors, olmutinib exhibits a significantly higher potency against mutant forms of EGFR while sparing its wild-type (WT) counterpart, theoretically leading to a wider therapeutic window and a more favorable side-effect profile.[1][2] This technical guide provides an in-depth overview of olmutinib's selectivity, presenting key quantitative data, detailed experimental methodologies, and visual representations of the underlying molecular pathways and experimental workflows.
Quantitative Analysis of Olmutinib's Selectivity
The selectivity of olmutinib is quantitatively demonstrated by comparing its half-maximal inhibitory concentration (IC50) against various EGFR-mutant and wild-type cell lines and enzymes. A lower IC50 value indicates higher potency. The data consistently shows that olmutinib is significantly more active against EGFR harboring activating mutations (e.g., exon 19 deletion, L858R) and the T790M resistance mutation than against wild-type EGFR.
| Cell Line | EGFR Mutation Status | Olmutinib IC50 (nM) | Reference |
| H1975 | L858R/T790M | 10.49 ± 5.64 | [3] |
| H3255 | L858R | 1.23 ± 1.23 | [3] |
| H441 | Wild-Type | > 10,000 | [3] |
| Enzyme/Cell Line | EGFR Mutation Status | Olmutinib IC50 (nM) | Reference |
| EGFRL858R/T790M | Double Mutant | 10 | [4] |
| EGFRdel19 | Deletion Mutant | 9.2 | [4] |
| EGFRWT | Wild-Type | 225 | [4] |
Experimental Protocols
The determination of olmutinib's selectivity relies on robust in vitro assays. The following are detailed methodologies for two key experiments: the biochemical kinase assay and the cellular proliferation assay.
Biochemical Kinase Assay (LanthaScreen® TR-FRET)
This assay directly measures the ability of an inhibitor to block the enzymatic activity of purified EGFR kinase domains.
Materials:
-
Recombinant human EGFR kinase domains (Wild-Type, L858R, T790M, etc.)
-
LanthaScreen® Tb-pY20 antibody
-
Fluorescein-poly-GT substrate
-
Adenosine triphosphate (ATP)
-
Kinase Buffer A (5X)
-
TR-FRET Dilution Buffer
-
Olmutinib (or other test compounds)
-
384-well plates
Procedure:
-
Kinase Dilution: Prepare a 2X serial dilution of the EGFR kinase in 1X Kinase Buffer A.
-
Substrate/ATP Mixture: Prepare a 2X solution of the fluorescein-poly-GT substrate and ATP in 1X Kinase Buffer A. The ATP concentration should be at the apparent Km for the specific kinase being tested.
-
Inhibitor Preparation: Prepare serial dilutions of olmutinib in the appropriate solvent (e.g., DMSO) and then dilute in 1X Kinase Buffer A.
-
Kinase Reaction:
-
Add 5 µL of the 2X kinase solution to each well of a 384-well plate.
-
Add 2.5 µL of the inhibitor solution (or vehicle control) to the appropriate wells.
-
Initiate the reaction by adding 2.5 µL of the 2X substrate/ATP mixture to each well.
-
Incubate the plate for 60 minutes at room temperature.[5]
-
-
Detection:
-
Prepare a 2X solution of Tb-pY20 antibody and EDTA in TR-FRET Dilution Buffer.
-
Add 10 µL of the 2X antibody/EDTA solution to each well to stop the kinase reaction.
-
Incubate for 30 minutes at room temperature.[5]
-
Read the plate on a fluorescence plate reader capable of time-resolved fluorescence resonance energy transfer (TR-FRET).
-
-
Data Analysis: The TR-FRET ratio is calculated, and IC50 values are determined by fitting the data to a four-parameter logistic dose-response curve.
Cellular Proliferation Assay (MTT/WST-8)
This assay assesses the ability of an inhibitor to reduce the proliferation of cancer cell lines with different EGFR mutation statuses.
Materials:
-
Human non-small cell lung cancer (NSCLC) cell lines (e.g., H1975, H3255, H441)
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS and 1% penicillin-streptomycin)
-
Olmutinib (or other test compounds)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or WST-8 (2-(2-methoxy-4-nitrophenyl)-3-(4-nitrophenyl)-5-(2,4-disulfophenyl)-2H-tetrazolium, monosodium salt) reagent
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Harvest and count the cells.
-
Seed the cells into 96-well plates at a predetermined optimal density (e.g., 2,500 cells/well for H1975 and H441, 10,000 cells/well for H3255) in 100 µL of complete medium.[3][6]
-
Incubate the plates overnight at 37°C in a 5% CO2 incubator to allow for cell attachment.[7][8]
-
-
Compound Treatment:
-
Prepare serial dilutions of olmutinib in cell culture medium.
-
Remove the old medium from the wells and add 100 µL of the medium containing the desired concentration of olmutinib or vehicle control.
-
Incubate the plates for 72 hours at 37°C in a 5% CO2 incubator.
-
-
Viability Assessment (MTT):
-
Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubate for 4 hours at 37°C.[7]
-
Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.
-
-
Viability Assessment (WST-8):
-
Add 10 µL of WST-8 solution to each well.
-
Incubate for 1-4 hours at 37°C.
-
-
Data Acquisition: Measure the absorbance at the appropriate wavelength (e.g., 570 nm for MTT) using a microplate reader.[9]
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 values using a non-linear regression analysis.
Visualizations
EGFR Signaling Pathway
The epidermal growth factor receptor (EGFR) is a transmembrane protein that, upon binding to ligands such as EGF, dimerizes and undergoes autophosphorylation of its intracellular tyrosine kinase domain. This activation triggers multiple downstream signaling cascades, including the RAS-RAF-MEK-ERK and PI3K-AKT-mTOR pathways, which are crucial for cell proliferation, survival, and differentiation.[10][11][][13] Activating mutations in EGFR lead to constitutive activation of these pathways, driving tumorigenesis.
Caption: Simplified EGFR signaling cascade and the inhibitory action of olmutinib.
Experimental Workflow for EGFR Inhibitor Selectivity Screening
The process of identifying and characterizing a mutant-selective EGFR inhibitor like olmutinib involves a multi-step screening funnel. This workflow begins with a broad primary screen against the target kinases, followed by secondary assays to confirm potency and determine selectivity against wild-type EGFR. Finally, cellular assays are employed to assess the compound's effect on cancer cell proliferation.
References
- 1. Olmutinib in T790M‐positive non–small cell lung cancer after failure of first‐line epidermal growth factor receptor‐tyrosine kinase inhibitor therapy: A global, phase 2 study - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Olmutinib (BI1482694/HM61713), a Novel Epidermal Growth Factor Receptor Tyrosine Kinase Inhibitor, Reverses ABCG2-Mediated Multidrug Resistance in Cancer Cells [frontiersin.org]
- 3. Synthesis and initial in vitro evaluation of olmutinib derivatives as prospective imaging probe for non-small cell lung cancer [bi.tbzmed.ac.ir]
- 4. Design, Synthesis, and Antitumor Activity of Olmutinib Derivatives Containing Acrylamide Moiety - PMC [pmc.ncbi.nlm.nih.gov]
- 5. LanthaScreen® Kinase Activity Assays | Thermo Fisher Scientific - JP [thermofisher.com]
- 6. Synthesis and initial in vitro evaluation of olmutinib derivatives as prospective imaging probe for non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - US [thermofisher.com]
- 8. texaschildrens.org [texaschildrens.org]
- 9. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. Epidermal Growth Factor Receptor Cell Proliferation Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 13. lifesciences.danaher.com [lifesciences.danaher.com]
Methodological & Application
Application Note: A Validated LC-MS/MS Method for the Quantification of Olmutinib in Human Plasma
Audience: Researchers, scientists, and drug development professionals.
Abstract
This application note details a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative analysis of Olmutinib in human plasma. Olmutinib (Olita™) is a third-generation epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI) used for treating non-small cell lung cancer (NSCLC) patients with the EGFR T790M mutation.[1][2] A reliable analytical method is essential for pharmacokinetic assessments and therapeutic drug monitoring. The described protocol utilizes a simple and rapid protein precipitation for sample preparation, followed by chromatographic separation on a C18 reversed-phase column and detection using a triple quadrupole mass spectrometer.[1][3] This method demonstrates excellent linearity, precision, accuracy, and recovery, making it highly suitable for clinical research and drug development applications.[1][4]
Introduction and Mechanism of Action
Olmutinib is an oral, third-generation EGFR-TKI that selectively and irreversibly inhibits EGFRs with the T790M activating mutation.[5][6] This mutation is a common mechanism of resistance to first- and second-generation EGFR inhibitors. Olmutinib covalently binds to a cysteine residue within the kinase domain of the mutant EGFR, preventing receptor phosphorylation.[5] This action effectively blocks downstream signaling cascades, including the phosphoinositide 3-kinase (PI3K) and mitogen-activated protein kinase (MAPK) pathways, which are crucial for tumor cell proliferation and survival.[2][5] By selectively targeting the mutant form over wild-type EGFR, Olmutinib offers a more targeted therapeutic approach.[7][8]
Accurate quantification of Olmutinib in plasma is critical for understanding its pharmacokinetic profile, ensuring patient safety, and optimizing dosage regimens.
References
- 1. pubs.rsc.org [pubs.rsc.org]
- 2. What is Olmutinib used for? [synapse.patsnap.com]
- 3. akjournals.com [akjournals.com]
- 4. Investigation of the metabolic stability of olmutinib by validated LC-MS/MS: quantification in human plasma - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 5. go.drugbank.com [go.drugbank.com]
- 6. Olmutinib - Wikipedia [en.wikipedia.org]
- 7. olmutinib | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 8. Olmutinib in T790M‐positive non–small cell lung cancer after failure of first‐line epidermal growth factor receptor‐tyrosine kinase inhibitor therapy: A global, phase 2 study - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Olmutinib Combination Therapy with MET Inhibitors for Acquired Resistance in EGFR-Mutant Non-Small Cell Lung Cancer (NSCLC)
For Researchers, Scientists, and Drug Development Professionals
Abstract
Third-generation Epidermal Growth Factor Receptor (EGFR) Tyrosine Kinase Inhibitors (TKIs) are a cornerstone in treating NSCLC with activating EGFR mutations. Olmutinib (BI 1482694), a third-generation EGFR-TKI, was developed to target the T790M resistance mutation, which frequently arises after treatment with first- or second-generation TKIs.[1][2][3] However, a significant challenge is the development of further resistance, often driven by the activation of bypass signaling pathways. One of the most common mechanisms is the amplification of the MET proto-oncogene, which reactivates downstream signaling cascades like PI3K/AKT and MAPK, rendering the EGFR blockade ineffective.[4][5][6][7] This has led to the clinical investigation of combining EGFR inhibitors with MET inhibitors to simultaneously block both pathways and overcome this resistance mechanism. While the clinical development of Olmutinib was discontinued, the scientific rationale and preclinical/clinical findings for this combination strategy remain highly relevant, with analogous combinations like osimertinib (another third-generation EGFR-TKI) plus a MET inhibitor showing promise.[1][6] These application notes provide a comprehensive overview of the principles, supporting data, and key experimental protocols for studying the combination of a third-generation EGFR-TKI, exemplified by Olmutinib, with a MET inhibitor in NSCLC.
Background: The EGFR/MET Crosstalk in TKI Resistance
In EGFR-mutant NSCLC, tumor cells are addicted to the signaling from the mutated EGFR. First- and second-generation TKIs effectively block this pathway, leading to tumor regression. However, resistance inevitably develops. The most common on-target resistance mechanism is the acquisition of a secondary "gatekeeper" mutation, T790M.[8] Third-generation TKIs like Olmutinib and Osimertinib were specifically designed to inhibit EGFR even in the presence of the T790M mutation.[2][3]
Resistance to third-generation TKIs can then occur through various mechanisms, with MET amplification being a predominant "off-target" bypass pathway.[5][6] MET amplification leads to the overexpression and ligand-independent activation of the MET receptor tyrosine kinase. Activated MET can then phosphorylate and activate downstream effectors such as PI3K and MAPK, effectively bypassing the need for EGFR signaling to drive cell proliferation and survival.[4][7] Therefore, a dual blockade of both EGFR and MET is a rational strategy to overcome this form of acquired resistance.
Signaling Pathway Overview
The diagram below illustrates the rationale for combination therapy. In resistant cells, MET amplification provides a bypass route to reactivate critical downstream pathways (RAS-MAPK and PI3K-AKT) despite the inhibition of mutant EGFR by Olmutinib. A MET inhibitor blocks this bypass, restoring therapeutic efficacy.
Caption: EGFR and MET signaling pathways and points of inhibition.
Data Presentation
Due to the discontinuation of Olmutinib's development, extensive clinical data on its combination with MET inhibitors is unavailable. The following tables summarize key findings from studies involving the combination of the analogous third-generation EGFR-TKI, Osimertinib, with various MET inhibitors. This data illustrates the clinical potential of this therapeutic strategy.
Table 1: Efficacy of Osimertinib + Savolitinib in MET-Amplified, EGFR-Mutant NSCLC (Data from TATTON and SAVANNAH studies)
| Patient Population | Treatment | Objective Response Rate (ORR) | Median Duration of Response (DoR) | Median Progression-Free Survival (PFS) | Reference |
| T790M+; MET+ (Post 1st/2nd Gen TKI) | Osimertinib + Savolitinib | 65% | 9.7 months | 9.1 months | [6] |
| T790M-; MET+ (Post 1st/2nd Gen TKI) | Osimertinib + Savolitinib | 62% | 7.1 months | 11.1 months | [6] |
| MET+ (Post Osimertinib) | Osimertinib + Savolitinib | 30% | 7.1 months | 5.5 months | [6] |
| MET IHC90+ and/or FISH10+ (Post Osimertinib) | Osimertinib + Savolitinib | 49% | 9.3 months | Not Reported | [9] |
Table 2: Efficacy of Other EGFR-TKI + MET-TKI Combinations (Data from various clinical trials)
| Patient Population | Treatment | Objective Response Rate (ORR) | Median Progression-Free Survival (PFS) | Reference |
| EGFR-Mutant, MET-Amplified (Post EGFR TKI) | Gefitinib + Capmatinib | 27% (Overall), 47% (High MET Amp.) | 5.5 months | [10] |
| EGFR-Mutant, MET-Amplified (Post 1st Gen TKI) | Gefitinib + Tepotinib | 43.9% | 5.4 months | [11] |
| De novo MET-aberrant, EGFR-Mutant (1st Line) | Osimertinib + Savolitinib | 90.5% | 19.3 months | [12] |
| EGFR-Mutant, MET-Amplified (Post EGFR TKI) | Any EGFR TKI + Any MET TKI | 74.4% | 5.3 months | [11][13] |
Experimental Workflow for Preclinical Evaluation
A systematic approach is required to evaluate the efficacy of an Olmutinib-MET inhibitor combination preclinically. The workflow below outlines the key stages, from initial in vitro screening to in vivo validation.
Caption: A standard workflow for preclinical drug combination studies.
Experimental Protocols
Protocol 1: In Vitro Cell Viability and Synergy Assay
Objective: To determine the cytotoxic effects of Olmutinib and a MET inhibitor, alone and in combination, and to quantify synergy.
Materials:
-
EGFR-mutant, MET-amplified NSCLC cell line (e.g., HCC827-GR, H1975)
-
DMEM/RPMI-1640 medium with 10% FBS
-
Olmutinib and MET inhibitor (e.g., Crizotinib, Savolitinib) stock solutions in DMSO
-
96-well cell culture plates
-
CellTiter-Glo® Luminescent Cell Viability Assay kit (Promega) or similar
-
Plate reader (for luminescence)
-
CompuSyn or similar software for synergy analysis
Methodology:
-
Cell Seeding: Seed cells in 96-well plates at a density of 3,000-5,000 cells/well in 100 µL of medium. Allow cells to attach overnight.
-
Drug Preparation: Prepare a dose-response matrix. Serially dilute Olmutinib and the MET inhibitor in culture medium to achieve final concentrations ranging from 0.01 nM to 10 µM. Also prepare single-agent dilutions and a DMSO vehicle control.
-
Treatment: Remove the overnight medium and add 100 µL of medium containing the drugs (single agents or combinations) to the respective wells.
-
Incubation: Incubate the plates for 72 hours at 37°C in a 5% CO₂ incubator.
-
Viability Measurement:
-
Equilibrate the plate and CellTiter-Glo® reagent to room temperature.
-
Add 100 µL of CellTiter-Glo® reagent to each well.
-
Mix on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure luminescence using a plate reader.
-
-
Data Analysis:
-
Normalize the data to the vehicle-treated control wells (representing 100% viability).
-
Calculate the IC50 values for each single agent using non-linear regression.
-
Input the dose-response data for single agents and combinations into CompuSyn software to calculate the Combination Index (CI). A CI < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism.
-
Protocol 2: Western Blot Analysis of Signaling Pathways
Objective: To confirm that the combination therapy effectively inhibits both EGFR and MET downstream signaling pathways.
Materials:
-
Treated cell lysates from a time-course or dose-response experiment
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels, running buffer, transfer buffer
-
PVDF membrane
-
Primary antibodies: anti-p-EGFR (Tyr1068), anti-EGFR, anti-p-MET (Tyr1234/1235), anti-MET, anti-p-AKT (Ser473), anti-AKT, anti-p-ERK1/2 (Thr202/Tyr204), anti-ERK1/2, anti-GAPDH or β-Actin (loading control)
-
HRP-conjugated secondary antibodies
-
Enhanced Chemiluminescence (ECL) substrate
Methodology:
-
Cell Lysis: Treat cells with drugs for a specified time (e.g., 2, 6, 24 hours). Wash cells with ice-cold PBS and lyse with RIPA buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using the BCA assay.
-
SDS-PAGE: Load equal amounts of protein (20-30 µg) per lane onto an SDS-PAGE gel. Run the gel to separate proteins by size.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies (diluted in blocking buffer) overnight at 4°C with gentle agitation.
-
Washing & Secondary Antibody Incubation: Wash the membrane three times with TBST. Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again three times with TBST. Apply ECL substrate and visualize the protein bands using a chemiluminescence imaging system.
-
Analysis: Quantify band intensity and normalize phosphorylated protein levels to their total protein counterparts and the loading control.
Protocol 3: In Vivo Xenograft Tumor Model
Objective: To evaluate the anti-tumor efficacy of the combination therapy in a living organism.
Materials:
-
Immunocompromised mice (e.g., NOD-SCID or Nude mice)
-
EGFR-mutant, MET-amplified NSCLC cells (e.g., 1x10⁶ cells per mouse)
-
Matrigel
-
Olmutinib and MET inhibitor formulated for oral gavage
-
Vehicle control solution
-
Calipers for tumor measurement
Methodology:
-
Tumor Implantation: Subcutaneously inject a suspension of tumor cells and Matrigel into the flank of each mouse.
-
Tumor Growth: Monitor mice until tumors reach a palpable size (e.g., 100-150 mm³).
-
Randomization: Randomize mice into four treatment groups (n=8-10 per group):
-
Group 1: Vehicle control
-
Group 2: Olmutinib (e.g., 25 mg/kg, daily)
-
Group 3: MET Inhibitor (dose dependent on agent)
-
Group 4: Olmutinib + MET Inhibitor
-
-
Treatment: Administer treatments daily via oral gavage. Monitor mouse body weight and overall health 2-3 times per week.
-
Tumor Measurement: Measure tumor dimensions with calipers 2-3 times per week and calculate tumor volume using the formula: (Length x Width²)/2.
-
Endpoint: Continue the study for a predetermined period (e.g., 21-28 days) or until tumors in the control group reach a maximum allowed size.
-
Data Analysis:
-
Plot the mean tumor volume ± SEM for each group over time.
-
Calculate the Tumor Growth Inhibition (TGI) percentage for each treatment group relative to the vehicle control.
-
At the end of the study, tumors can be excised for pharmacodynamic analysis (e.g., Western blot or IHC).
-
Clinical Application and Biomarker Testing
The successful clinical implementation of this combination strategy relies on accurate and timely biomarker testing to identify patients with MET amplification as the driver of resistance.
Caption: A decision tree for treating acquired resistance in NSCLC.
References
- 1. Olmutinib in T790M‐positive non–small cell lung cancer after failure of first‐line epidermal growth factor receptor‐tyrosine kinase inhibitor therapy: A global, phase 2 study - PMC [pmc.ncbi.nlm.nih.gov]
- 2. scientiasalut.gencat.cat [scientiasalut.gencat.cat]
- 3. What is Olmutinib used for? [synapse.patsnap.com]
- 4. Drug resistance mechanisms and progress in the treatment of EGFR-mutated lung adenocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Resistance to TKIs in EGFR-Mutated Non-Small Cell Lung Cancer: From Mechanisms to New Therapeutic Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. MET Amplification as a Resistance Driver to TKI Therapies in Lung Cancer: Clinical Challenges and Opportunities - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The coexistence of MET over-expression and an EGFR T790M mutation is related to acquired resistance to EGFR tyrosine kinase inhibitors in advanced non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The combination of osimertinib and savolitinib as molecular inhibition of EGFR and MET receptors may be selected to provide maximum effectiveness and acceptable toxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. Detailed characterization of combination treatment with MET inhibitor plus EGFR inhibitor in EGFR-mutant and MET-amplified non-small cell lung cancer - Lee - Translational Lung Cancer Research [tlcr.amegroups.org]
- 12. Osimertinib/Savolitinib Combo Shows Promise in NSCLC [medscape.com]
- 13. Detailed characterization of combination treatment with MET inhibitor plus EGFR inhibitor in EGFR-mutant and MET-amplified non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Investigating Olmutinib's Effect on Downstream Signaling Pathways
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the effects of Olmutinib (also known as HM61713 or BI-1482694), a third-generation epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI), on downstream signaling pathways in non-small cell lung cancer (NSCLC). This document includes key quantitative data, detailed experimental protocols for relevant assays, and visualizations of the signaling pathways and experimental workflows.
Introduction
Olmutinib is an orally active, irreversible EGFR-TKI designed to selectively target EGFR mutations, particularly the T790M resistance mutation that can arise after treatment with first-generation EGFR-TKIs.[1][2] By covalently binding to a cysteine residue near the kinase domain of mutant EGFR, Olmutinib effectively blocks the autophosphorylation of the receptor. This inhibition abrogates the activation of downstream signaling cascades, primarily the PI3K/AKT and MAPK/ERK pathways, which are critical for tumor cell proliferation, survival, and metastasis.[3][4]
Data Presentation
Table 1: In Vitro Cytotoxicity of Olmutinib in NSCLC Cell Lines
The following table summarizes the half-maximal inhibitory concentration (IC50) values of Olmutinib in various NSCLC cell lines, demonstrating its potent and selective activity against EGFR-mutant cells.
| Cell Line | EGFR Mutation Status | Olmutinib IC50 (nM) | Reference |
| HCC827 | delE746-A750 (Exon 19 deletion) | 9.2 | [1] |
| H1975 | L858R/T790M | 10 | [1] |
| A549 | Wild-Type | 2225 | [1] |
Table 2: Effect of Olmutinib on Downstream Signaling Pathway Components
| Protein | Phosphorylation Site | Expected Effect of Olmutinib | Pathway |
| EGFR | Tyr1068 | Decreased Phosphorylation | Upstream Receptor |
| AKT | Ser473 | Decreased Phosphorylation | PI3K/AKT |
| ERK1/2 (p44/42 MAPK) | Thr202/Tyr204 | Decreased Phosphorylation | MAPK/ERK |
Mandatory Visualizations
Caption: EGFR Signaling Pathway Inhibition by Olmutinib.
Caption: Western Blot Workflow for Phosphorylated Proteins.
Experimental Protocols
Protocol 1: Cell Viability Assay (MTT Assay)
This protocol is for determining the cytotoxic effects of Olmutinib on NSCLC cells.
Materials:
-
NSCLC cell lines (e.g., H1975, HCC827, A549)
-
Complete growth medium (e.g., RPMI-1640 with 10% FBS)
-
Olmutinib stock solution (in DMSO)
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 N HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed NSCLC cells into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium. Incubate overnight at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.
-
Drug Treatment: Prepare serial dilutions of Olmutinib in complete growth medium. Replace the medium in the wells with 100 µL of the Olmutinib dilutions. Include a vehicle control (DMSO) and a no-treatment control. Incubate for 48-72 hours.
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to metabolize MTT into formazan crystals.
-
Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value by plotting cell viability against the logarithm of Olmutinib concentration.
Protocol 2: Western Blot Analysis of Phosphorylated Proteins
This protocol is for assessing the effect of Olmutinib on the phosphorylation status of EGFR, AKT, and ERK.
Materials:
-
NSCLC cells
-
Olmutinib
-
Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitor cocktails
-
BCA Protein Assay Kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
PVDF membranes
-
Transfer buffer
-
Blocking buffer (5% BSA in TBST)
-
Primary antibodies (anti-p-EGFR, anti-EGFR, anti-p-AKT, anti-AKT, anti-p-ERK, anti-ERK)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate (ECL)
-
Imaging system
Procedure:
-
Cell Treatment and Lysis: Plate NSCLC cells and treat with various concentrations of Olmutinib for a specified time (e.g., 2-24 hours). After treatment, wash the cells with ice-cold PBS and lyse them with ice-cold lysis buffer.
-
Protein Quantification: Determine the protein concentration of the lysates using the BCA Protein Assay Kit.
-
Sample Preparation: Mix equal amounts of protein with Laemmli sample buffer and heat at 95°C for 5 minutes.
-
SDS-PAGE and Transfer: Load the samples onto an SDS-PAGE gel and separate the proteins by electrophoresis. Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% BSA in TBST for 1 hour at room temperature to prevent non-specific antibody binding.
-
Antibody Incubation: Incubate the membrane with primary antibodies overnight at 4°C with gentle agitation. The following day, wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection and Analysis: After further washes, add the ECL substrate and capture the chemiluminescent signal using an imaging system. Perform densitometry analysis to quantify the band intensities. Normalize the phosphorylated protein levels to the total protein levels.
Protocol 3: In Vitro EGFR Kinase Assay
This protocol is for directly measuring the inhibitory effect of Olmutinib on EGFR kinase activity.
Materials:
-
Recombinant human EGFR (wild-type or mutant)
-
Kinase assay buffer
-
ATP
-
EGFR substrate (e.g., a synthetic peptide)
-
Olmutinib
-
ADP-Glo™ Kinase Assay Kit (or similar)
-
Luminometer
Procedure:
-
Reaction Setup: In a 384-well plate, add the kinase assay buffer, the EGFR enzyme, and serial dilutions of Olmutinib or a vehicle control.
-
Enzyme-Inhibitor Pre-incubation: Incubate the plate at room temperature for 10-20 minutes to allow for the binding of Olmutinib to the EGFR kinase.
-
Kinase Reaction Initiation: Add a mixture of the EGFR substrate and ATP to each well to start the kinase reaction. Incubate at 30°C for a specified time (e.g., 60 minutes).
-
ADP Detection: Stop the kinase reaction and measure the amount of ADP produced using the ADP-Glo™ Kinase Assay Kit according to the manufacturer's instructions. This typically involves a two-step process of depleting the remaining ATP and then converting the ADP to ATP, which is then used in a luciferase-based reaction to generate a luminescent signal.
-
Data Analysis: Measure the luminescence using a plate reader. The luminescent signal is proportional to the amount of ADP produced and thus to the kinase activity. Calculate the percentage of inhibition for each Olmutinib concentration and determine the IC50 value.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Olmutinib in T790M‐positive non–small cell lung cancer after failure of first‐line epidermal growth factor receptor‐tyrosine kinase inhibitor therapy: A global, phase 2 study - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Blocking the PI3K/AKT and MEK/ERK signaling pathways can overcome gefitinib-resistance in non-small cell lung cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Olmutinib (BI1482694/HM61713), a Novel Epidermal Growth Factor Receptor Tyrosine Kinase Inhibitor, Reverses ABCG2-Mediated Multidrug Resistance in Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
Application Note and Protocol: Assessing the Metabolic Stability of Olmutinib in Human Liver Microsomes
For Researchers, Scientists, and Drug Development Professionals
Introduction
Olmutinib (Olita™) is a third-generation epidermal growth factor receptor tyrosine kinase inhibitor (EGFR-TKI) used in the treatment of non-small cell lung cancer (NSCLC) with the T790M mutation.[1][2][3] Understanding the metabolic fate of drug candidates like Olmutinib is a critical component of drug development, as metabolic stability significantly influences a drug's pharmacokinetic profile, including its half-life, bioavailability, and potential for drug-drug interactions. In vitro models, such as human liver microsomes (HLMs), are widely used to predict in vivo metabolic clearance.[4][5] HLMs are subcellular fractions of the liver that are rich in drug-metabolizing enzymes, particularly the cytochrome P450 (CYP) superfamily.[6][7] This document provides a detailed protocol for assessing the metabolic stability of Olmutinib using HLMs.
Olmutinib is known to be metabolized by CYP enzymes, with a notable contribution from CYP3A4.[1] Studies have also investigated the formation of reactive metabolites of Olmutinib in liver microsomes.[8] This protocol will focus on determining the intrinsic clearance (CLint) and in vitro half-life (t1/2) of Olmutinib.
Principle of the Assay
The metabolic stability of a compound is determined by incubating it with a metabolically active system, such as HLMs, and monitoring the disappearance of the parent compound over time.[5] The rate of disappearance is then used to calculate the in vitro half-life and intrinsic clearance. This assay assumes that the initial substrate concentration is below the Michaelis-Menten constant (Km), resulting in a linear relationship between the incubation time and the rate of metabolism.[9]
Materials and Reagents
Biological Material
-
Pooled Human Liver Microsomes (mixed gender)
-
NADPH Regeneration System (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
Chemicals and Solvents
-
Olmutinib
-
Positive Control Compounds (e.g., Midazolam for high clearance, Verapamil for intermediate clearance)
-
Internal Standard (IS) for LC-MS/MS analysis (e.g., Ponatinib)[2][10]
-
Potassium Phosphate Buffer (0.1 M, pH 7.4)
-
Acetonitrile (ACN)
-
Methanol (MeOH)
-
Formic Acid
-
Dimethyl Sulfoxide (DMSO)
-
Purified Water
Equipment
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) system
-
Incubator/Water Bath (37°C)
-
Centrifuge
-
Vortex Mixer
-
Pipettes and tips
-
96-well plates or microcentrifuge tubes
Experimental Protocol
This protocol is designed to determine the in vitro metabolic stability of Olmutinib in human liver microsomes.
Preparation of Reagents
-
Potassium Phosphate Buffer (100 mM, pH 7.4): Prepare by mixing appropriate volumes of 1 M K2HPO4 and 1 M KH2PO4 and diluting with purified water. Adjust pH to 7.4 if necessary.[4]
-
Olmutinib Stock Solution (1 mM): Dissolve an appropriate amount of Olmutinib in DMSO.
-
Positive Control Stock Solutions (1 mM): Prepare stock solutions of positive control compounds in DMSO.
-
Internal Standard Stock Solution (1 mM): Prepare a stock solution of the internal standard in a suitable solvent like methanol or acetonitrile.
-
Working Solutions (1 µM): Prepare working solutions of Olmutinib and positive controls by diluting the stock solutions in the incubation buffer.
-
HLM Suspension (1 mg/mL): Thaw pooled human liver microsomes at 37°C and dilute to a final concentration of 1 mg/mL in 0.1 M potassium phosphate buffer.[11] Keep on ice until use.[4]
-
NADPH Regeneration System: Prepare according to the manufacturer's instructions.
Incubation Procedure
-
Pre-incubation: In a 96-well plate or microcentrifuge tubes, add the HLM suspension and the working solution of Olmutinib or the positive control. Pre-incubate the mixture at 37°C for 10 minutes to allow the system to equilibrate.[9]
-
Initiation of Reaction: Start the metabolic reaction by adding the NADPH regeneration system to each well/tube.[4][9]
-
Incubation: Incubate the reaction mixture at 37°C with gentle shaking.
-
Time Points: Collect aliquots of the reaction mixture at specific time points (e.g., 0, 2.5, 5, 10, 20, 40, and 60 minutes).[10]
-
Termination of Reaction: Stop the reaction at each time point by adding two volumes of ice-cold acetonitrile containing the internal standard.[10] This step also serves to precipitate the microsomal proteins.
-
Protein Precipitation: Vortex the samples and centrifuge at a high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitated proteins.
-
Sample Collection: Transfer the supernatant to a new plate or vials for LC-MS/MS analysis.
LC-MS/MS Analysis
The concentration of Olmutinib remaining at each time point is quantified using a validated LC-MS/MS method.
-
Chromatographic Separation: Separation can be achieved on a C18 column with an isocratic mobile phase consisting of an aqueous component (e.g., 0.1% formic acid in water) and an organic component (e.g., acetonitrile).[10]
-
Mass Spectrometric Detection: Detection is performed using a triple quadrupole mass spectrometer in multiple reaction monitoring (MRM) mode. The mass transitions for Olmutinib and the internal standard should be optimized for sensitivity and specificity.[10]
Data Analysis
-
Quantification: Determine the concentration of Olmutinib at each time point using the peak area ratio of Olmutinib to the internal standard and a calibration curve.
-
Calculation of Percent Remaining: Calculate the percentage of Olmutinib remaining at each time point relative to the 0-minute time point.
-
Determination of In Vitro Half-Life (t1/2): Plot the natural logarithm of the percent of Olmutinib remaining against time. The slope of the linear regression line represents the elimination rate constant (k). The in vitro half-life is calculated as:
-
t1/2 = -0.693 / k
-
-
Calculation of Intrinsic Clearance (CLint): The intrinsic clearance is calculated using the following equation:
-
CLint (µL/min/mg protein) = (0.693 / t1/2) * (Volume of incubation / mg of microsomal protein)
-
Data Presentation
The following tables summarize the key parameters and expected results for the metabolic stability assessment of Olmutinib.
Table 1: Experimental Conditions for Olmutinib Metabolic Stability Assay
| Parameter | Condition |
| Test System | Pooled Human Liver Microsomes |
| Microsomal Protein Concentration | 1 mg/mL |
| Olmutinib Concentration | 1 µM |
| Incubation Temperature | 37°C |
| Cofactor | NADPH Regeneration System |
| Incubation Time Points | 0, 2.5, 5, 10, 20, 40, 60 min |
| Reaction Termination | Acetonitrile with Internal Standard |
| Analytical Method | LC-MS/MS |
Table 2: Metabolic Stability Parameters of Olmutinib in Human Liver Microsomes
| Compound | In Vitro t1/2 (min) | Intrinsic Clearance (CLint) (mL/min/kg) | Reference |
| Olmutinib | 48.80 | 2.71 | [2] |
Visualization of Workflows and Pathways
Experimental Workflow
The following diagram illustrates the key steps in the protocol for assessing the metabolic stability of Olmutinib.
Caption: Experimental workflow for Olmutinib metabolic stability assay.
Olmutinib Metabolism Signaling Pathway
The metabolism of Olmutinib primarily involves cytochrome P450 enzymes, which can lead to the formation of various metabolites, including reactive intermediates.
Caption: Simplified signaling pathway of Olmutinib metabolism.
Conclusion
This application note provides a detailed protocol for assessing the metabolic stability of Olmutinib in human liver microsomes. By following this protocol, researchers can obtain valuable data on the in vitro half-life and intrinsic clearance of Olmutinib, which are crucial parameters for predicting its in vivo pharmacokinetic behavior. The use of a robust and validated LC-MS/MS method is essential for accurate quantification of the parent compound. The provided workflows and data tables offer a comprehensive guide for conducting and interpreting the results of this important in vitro drug metabolism study.
References
- 1. What is Olmutinib used for? [synapse.patsnap.com]
- 2. Investigation of the metabolic stability of olmutinib by validated LC-MS/MS: quantification in human plasma - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. go.drugbank.com [go.drugbank.com]
- 4. mercell.com [mercell.com]
- 5. Metabolic Stability Assessed by Liver Microsomes and Hepatocytes | Springer Nature Experiments [experiments.springernature.com]
- 6. mttlab.eu [mttlab.eu]
- 7. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 8. Detection and characterization of olmutinib reactive metabolites by LC-MS/MS: Elucidation of bioactivation pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. pubs.rsc.org [pubs.rsc.org]
- 11. researchgate.net [researchgate.net]
Application Notes and Protocols: The Use of Olmutinib in Studies of Acquired Resistance to EGFR TKIs
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of olmutinib (formerly known as HM61713 or BI 1482694), a third-generation epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI), in preclinical and clinical research focused on acquired resistance to EGFR TKIs in non-small cell lung cancer (NSCLC). This document includes key quantitative data, detailed experimental protocols, and visualizations of relevant biological pathways and workflows.
Introduction
Olmutinib is an irreversible EGFR TKI designed to selectively target the T790M mutation, the most common mechanism of acquired resistance to first- and second-generation EGFR TKIs, such as gefitinib and erlotinib, in patients with EGFR-mutant NSCLC.[1][2][3] It covalently binds to the Cys797 residue in the ATP-binding site of the mutant EGFR kinase, thereby inhibiting downstream signaling pathways that promote cell proliferation and survival.[4] Olmutinib exhibits a higher affinity for EGFR with the T790M mutation compared to wild-type EGFR, which provides a therapeutic window by specifically targeting cancer cells while sparing normal cells.[1][5] Approved in South Korea in 2016 for the treatment of patients with locally advanced or metastatic EGFR T790M mutation-positive NSCLC, olmutinib has been a valuable tool in both clinical and preclinical settings to understand and overcome TKI resistance.[1][6]
Data Presentation
Table 1: In Vitro Efficacy of Olmutinib in NSCLC Cell Lines
This table summarizes the half-maximal inhibitory concentration (IC50) values of olmutinib against various NSCLC cell lines, demonstrating its potency and selectivity for EGFR-mutant, particularly T790M-positive, cells.
| Cell Line | EGFR Mutation Status | Olmutinib IC50 (nM) | Reference |
| HCC827 | delE746_A750 | 9.2 | [7] |
| H1975 | L858R/T790M | 10 | [7] |
| PC-9 | delE746_A750 | - | - |
| A549 | Wild-Type | 225 | [7] |
| EGFR (enzyme assay) | L858R/T790M | 10 | [8] |
Table 2: Clinical Efficacy of Olmutinib in T790M-Positive NSCLC Patients
This table presents key efficacy data from a phase II clinical trial of olmutinib in patients with T790M-positive NSCLC who had progressed on prior EGFR-TKI therapy.
| Parameter | Value | 95% Confidence Interval | Reference |
| Objective Response Rate (ORR) | 55.1% | 42.6% - 67.1% | [5] |
| Disease Control Rate (DCR) | 86.4% | 80.2% - 91.3% | [5] |
| Median Progression-Free Survival (PFS) | 6.9 months | 5.6 - 9.7 months | [5] |
Experimental Protocols
Protocol 1: Generation of Olmutinib-Resistant NSCLC Cell Lines
This protocol describes a method for generating olmutinib-resistant NSCLC cell lines through a stepwise dose-escalation method. This is a crucial step for studying the mechanisms of acquired resistance to third-generation EGFR TKIs.
Materials:
-
H1975 (EGFR L858R/T790M) NSCLC cell line
-
RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin
-
Olmutinib (stock solution in DMSO)
-
37°C, 5% CO2 incubator
-
96-well plates and cell culture flasks
Procedure:
-
Initial Seeding: Seed H1975 cells in a T-75 flask and culture until they reach 70-80% confluency.
-
Initial Olmutinib Exposure: Begin treatment with a low concentration of olmutinib, typically starting at the IC20 (approximately 2-5 nM for H1975 cells).
-
Dose Escalation: Gradually increase the concentration of olmutinib in the culture medium every 2-3 weeks as the cells develop resistance and resume normal growth rates. A suggested stepwise increase could be 10 nM, 20 nM, 50 nM, 100 nM, and so on.
-
Monitoring: Continuously monitor cell morphology and proliferation. Resistant cells will begin to grow steadily in the presence of the drug.
-
Establishment of Resistant Clones: Once cells are able to proliferate in a high concentration of olmutinib (e.g., 1 µM), single-cell cloning can be performed by limiting dilution in 96-well plates to establish monoclonal resistant cell lines.
-
Characterization: Characterize the established resistant clones for their IC50 to olmutinib to confirm the degree of resistance. Further molecular analysis, such as sequencing of the EGFR gene, can be performed to identify potential resistance mutations like C797S.
Protocol 2: Cell Viability Assay (MTT Assay)
This protocol details the use of the MTT assay to determine the cytotoxic effects of olmutinib on NSCLC cell lines.
Materials:
-
NSCLC cell lines (e.g., H1975, HCC827, A549)
-
RPMI-1640 medium with 10% FBS
-
Olmutinib
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of medium. Incubate for 24 hours at 37°C, 5% CO2.
-
Drug Treatment: Prepare serial dilutions of olmutinib in culture medium. Remove the existing medium from the wells and add 100 µL of the drug-containing medium. Include a vehicle control (DMSO) and a no-treatment control.
-
Incubation: Incubate the plate for 72 hours at 37°C, 5% CO2.
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.
Protocol 3: Western Blot Analysis of EGFR Signaling Pathway
This protocol describes how to perform a Western blot to analyze the phosphorylation status of EGFR and downstream signaling proteins in response to olmutinib treatment.
Materials:
-
NSCLC cells
-
Olmutinib
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p-EGFR, anti-EGFR, anti-p-Akt, anti-Akt, anti-p-ERK, anti-ERK, anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Cell Treatment and Lysis: Treat cells with olmutinib at various concentrations for a specified time (e.g., 2 hours). Wash cells with cold PBS and lyse them with lysis buffer.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Transfer: Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel. After electrophoresis, transfer the proteins to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane with blocking buffer for 1 hour at room temperature. Incubate the membrane with primary antibodies overnight at 4°C.
-
Secondary Antibody Incubation and Detection: Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. After further washes, add ECL substrate and visualize the protein bands using an imaging system.
-
Analysis: Analyze the band intensities to determine the effect of olmutinib on the phosphorylation of EGFR and its downstream targets.
Visualizations
EGFR Signaling and Olmutinib's Mechanism of Action
Caption: EGFR signaling pathway and the inhibitory action of Olmutinib.
Experimental Workflow for Studying Olmutinib Resistance
References
- 1. oncotarget.com [oncotarget.com]
- 2. researchgate.net [researchgate.net]
- 3. The resistance mechanisms and treatment strategies for EGFR-mutant advanced non-small-cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Standardization of Epidermal Growth Factor Receptor (EGFR) Measurement by Quantitative Immunofluorescence and Impact on Antibody-Based Mutation Detection in Non–Small Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. bio-rad.com [bio-rad.com]
- 6. Generation of lung cancer cell lines harboring EGFR T790M mutation by CRISPR/Cas9-mediated genome editing - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Icotinib, Almonertinib, and Olmutinib: A 2D Similarity/Docking-Based Study to Predict the Potential Binding Modes and Interactions into EGFR - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Managing Off-Target Effects of Olmutinib in Preclinical Models
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the third-generation EGFR tyrosine kinase inhibitor, Olmutinib. The following information is intended to help manage and understand its off-target effects in preclinical models.
Frequently Asked Questions (FAQs)
| Question | Answer |
| What is the primary on-target and known off-target activity of Olmutinib? | Olmutinib is a third-generation EGFR tyrosine kinase inhibitor (TKI) that selectively and irreversibly targets the T790M mutation in non-small cell lung cancer (NSCLC).[1][2] While designed for selectivity, preclinical data suggests potential off-target activity. Notably, Olmutinib has been observed to be less selective than other third-generation EGFR TKIs like osimertinib when comparing wild-type to T790M mutant EGFR inhibition in vitro.[3] There is also evidence suggesting potential interaction with the PI3K/AKT signaling pathway. |
| What are the common off-target related adverse events observed with Olmutinib in preclinical models? | Consistent with other EGFR TKIs, the most common off-target related toxicities observed in preclinical and clinical settings include dermatological adverse events (rash, pruritus) and gastrointestinal issues (diarrhea, nausea).[4] These effects are often linked to the inhibition of wild-type EGFR in skin and the gastrointestinal tract. |
| How can I assess the off-target profile of Olmutinib in my experimental system? | A comprehensive approach includes in vitro kinase profiling (kinome scanning) to identify potential off-target kinases. Cellular assays should then be used to confirm these findings by examining the phosphorylation status of downstream signaling proteins (e.g., Akt for the PI3K pathway). Finally, in vivo studies in relevant animal models are crucial to evaluate the physiological consequences of any off-target activity. |
| Are there known resistance mechanisms to Olmutinib that involve off-target pathways? | While on-target resistance mutations (like C797S) are a primary concern, off-target mechanisms can also contribute to resistance. This can involve the activation of bypass signaling pathways that are not inhibited by Olmutinib. Commutations in off-target genes have been observed in patients who have lost the T790M mutation after treatment.[1] |
Troubleshooting Guides
Problem: Unexpected cellular phenotype observed with Olmutinib treatment not consistent with EGFR inhibition.
Possible Cause: This could be due to an off-target effect of Olmutinib on another kinase or signaling pathway. There is evidence to suggest that Olmutinib or its derivatives may have activity against the PI3K/AKT pathway.[3]
Troubleshooting Steps:
-
Perform a Western Blot Analysis: Assess the phosphorylation status of key downstream effectors of potential off-target pathways. For example, to investigate PI3K pathway involvement, probe for phosphorylated Akt (p-Akt) and compare it to total Akt levels.
-
Conduct a Kinase Panel Screening: To identify other potential off-target kinases, consider a broad kinase panel screening assay (kinome scan). This will provide data on the inhibitory activity of Olmutinib against a wide range of kinases.
-
Use a More Selective EGFR Inhibitor: As a control, compare the phenotype observed with Olmutinib to that of a more selective third-generation EGFR TKI, such as osimertinib. This can help differentiate between on-target EGFR-related effects and potential off-target effects.
Problem: Severe skin rash or dermatitis in animal models treated with Olmutinib.
Possible Cause: This is a known class effect of EGFR inhibitors, resulting from the inhibition of EGFR in keratinocytes and other skin cells.[5]
Troubleshooting Steps:
-
Dose Reduction: If the toxicity is severe, a dose reduction of Olmutinib may be necessary. It's important to first establish the maximum tolerated dose (MTD) in your specific animal model.
-
Topical Treatments: In preclinical models, the use of topical moisturizers can help to maintain skin barrier function. Prophylactic application of topical corticosteroids (e.g., hydrocortisone 1%) can also be considered to reduce inflammation.
-
Systemic Treatments: For severe cases, systemic therapies that have been explored for EGFR inhibitor-induced skin rash in clinical settings, such as tetracycline-class antibiotics (e.g., doxycycline, minocycline) for their anti-inflammatory properties, could be adapted for preclinical models, but careful dose adjustments and ethical considerations are required.
-
Refine the Animal Model: Ensure the chosen animal model is appropriate and that housing conditions (e.g., humidity) are optimized to minimize skin irritation.
Problem: Significant weight loss and diarrhea in animal models.
Possible Cause: Diarrhea is a common toxicity associated with EGFR TKIs, likely due to the effects on the gastrointestinal epithelium.
Troubleshooting Steps:
-
Dose Adjustment: As with skin toxicity, a dose reduction of Olmutinib may alleviate the severity of diarrhea.
-
Supportive Care: Ensure animals have easy access to hydration and nutrition. Anti-diarrheal agents used in clinical practice, such as loperamide, could be considered in preclinical models after appropriate dose-finding studies and ethical review.
-
Pathological Analysis: At the end of the study, perform a thorough histological examination of the gastrointestinal tract to assess for any drug-induced damage.
Data Presentation
Table 1: On-Target and Off-Target Cellular Activity of Olmutinib
| Cell Line | EGFR Mutation Status | IC50 (nM) | Reference |
| HCC827 | del19 | 9.2 | [3][] |
| H1975 | L858R/T790M | 10 | [3][] |
| A549 | Wild-Type | 2225 | [3][7] |
Table 2: Potential Off-Target Kinase Activity of Olmutinib Derivatives
| Kinase | Compound | Activity | Reference |
| PI3Kα | H10 (Olmutinib derivative) | Higher inhibitory activity than Olmutinib | [3] |
Note: Direct quantitative data for Olmutinib against a broad kinase panel is not publicly available. The information on PI3Kα is based on a derivative and suggests a potential off-target for further investigation.
Experimental Protocols
Protocol 1: Western Blot for p-EGFR and p-Akt
This protocol outlines the steps to assess the on-target (p-EGFR) and potential off-target (p-Akt) effects of Olmutinib in a cell-based assay.
Materials:
-
Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Protein quantification assay (e.g., BCA assay)
-
SDS-PAGE gels and running buffer
-
Transfer buffer and nitrocellulose or PVDF membranes
-
Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)
-
Primary antibodies: anti-p-EGFR (Tyr1068), anti-total EGFR, anti-p-Akt (Ser473), anti-total Akt, and a loading control (e.g., anti-β-actin or anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Procedure:
-
Cell Treatment: Plate cells and treat with varying concentrations of Olmutinib or vehicle control for the desired time.
-
Cell Lysis: Wash cells with ice-cold PBS and lyse with lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate.
-
SDS-PAGE: Load equal amounts of protein onto an SDS-PAGE gel and separate by electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane and detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Analysis: Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels.
Protocol 2: In Vivo Assessment of TKI-Induced Skin Toxicity in a Mouse Model
This protocol provides a framework for inducing and evaluating skin rash in mice treated with an EGFR TKI like Olmutinib.
Materials:
-
Female BALB/c mice (6-8 weeks old)
-
Olmutinib formulated for oral gavage
-
Scoring system for skin toxicity (see below)
-
Calipers for measuring skin thickness
-
Biopsy tools for histological analysis
Procedure:
-
Acclimatization: Allow mice to acclimatize to the housing conditions for at least one week.
-
Treatment: Administer Olmutinib or vehicle control daily by oral gavage. A dose-finding study should be performed first to determine the MTD.
-
Monitoring: Observe the mice daily for signs of skin toxicity, particularly on the ears, dorsal skin, and tail.
-
Scoring: Score the severity of the rash at regular intervals (e.g., every 3 days) using a scale such as:
-
0: No rash
-
1: Mild erythema and a few papules
-
2: Moderate erythema, papules, and some pustules
-
3: Severe erythema, widespread papules/pustules, and scaling/crusting
-
-
Skin Thickness Measurement: Measure skin thickness (e.g., of the ear) using calipers as an objective measure of inflammation.
-
Histology: At the end of the study, collect skin biopsies for histological analysis (H&E staining) to assess for inflammatory cell infiltration, epidermal changes, and follicular inflammation.
Visualizations
Caption: EGFR signaling pathway and potential off-target inhibition by Olmutinib.
Caption: Experimental workflow for assessing TKI-induced skin toxicity in a mouse model.
Caption: Troubleshooting logic for unexpected cellular phenotypes with Olmutinib.
References
- 1. Olmutinib in T790M‐positive non–small cell lung cancer after failure of first‐line epidermal growth factor receptor‐tyrosine kinase inhibitor therapy: A global, phase 2 study - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Olmutinib (BI1482694/HM61713), a Novel Epidermal Growth Factor Receptor Tyrosine Kinase Inhibitor, Reverses ABCG2-Mediated Multidrug Resistance in Cancer Cells [frontiersin.org]
- 3. Design, Synthesis, and Antitumor Activity of Olmutinib Derivatives Containing Acrylamide Moiety - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Evaluating the use of rodents as in vitro, in vivo and ex vivo experimental models for the assessment of tyrosine kinase inhibitor-induced cardiotoxicity: a systematic review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Mechanism of Lethal Skin Toxicities Induced by Epidermal Growth Factor Receptor Inhibitors and Related Treatment Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ijppr.humanjournals.com [ijppr.humanjournals.com]
Technical Support Center: Mitigating Olmutinib-Induced Skin Rash in Animal Studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers encountering Olmutinib-induced skin rash in animal studies. The information is based on current knowledge of EGFR inhibitor-induced dermatological toxicities.
Frequently Asked Questions (FAQs)
Q1: What is the underlying mechanism of Olmutinib-induced skin rash?
A1: Like other EGFR inhibitors, Olmutinib-induced skin rash is primarily due to the inhibition of the epidermal growth factor receptor (EGFR) in the skin. EGFR is crucial for the normal growth and survival of keratinocytes, the main cells in the outer layer of the skin.[1][2] Inhibition of EGFR signaling disrupts keratinocyte proliferation and differentiation, leading to inflammatory responses that manifest as a rash.[1] This process involves the recruitment of inflammatory cells to the skin.
Q2: Are there established animal models for studying EGFR inhibitor-induced skin rash?
A2: Yes, animal models have been developed to study EGFR inhibitor-induced skin toxicities. For instance, studies have successfully induced skin adverse reactions in Brown Norway (BN) rats and C57BL/6 mice using the first-generation EGFR inhibitor, gefitinib.[3][4] These models show clinical and histological features similar to the human condition, such as rash, skin dryness, and inflammatory cell infiltration, making them suitable for testing mitigation strategies that may be applicable to Olmutinib.
Q3: What are the potential strategies to mitigate Olmutinib-induced skin rash in our animal studies?
A3: While specific preclinical data on mitigating Olmutinib-induced rash is limited, strategies effective for other EGFR inhibitors can be adapted. These fall into two main categories: prophylactic (preventive) and reactive (treatment).
-
Prophylactic Strategies:
-
Systemic anti-inflammatory agents: Oral tetracycline-class antibiotics (e.g., doxycycline, minocycline) have shown efficacy in reducing the severity of EGFR inhibitor-induced rash in clinical studies due to their anti-inflammatory properties.[5] This approach could be tested in animal models.
-
Topical corticosteroids: Preemptive use of topical corticosteroids may help reduce the inflammatory response.
-
-
Reactive Strategies:
-
Topical JAK inhibitors: Recent preclinical studies have shown that topical application of a Janus kinase (JAK) inhibitor, delgocitinib, can ameliorate afatinib-induced skin rash in rodents by suppressing the inflammatory cascade.[6][7] This is a promising targeted approach.
-
Topical BRAF inhibitors: Paradoxical MAPK pathway activation by topical BRAF inhibitors has been shown to improve EGFR inhibitor-induced rash in a clinical trial.[8]
-
Topical corticosteroids: Application of corticosteroids to affected areas can help manage inflammation.
-
Q4: How can we quantitatively assess the severity of skin rash in our animal models?
A4: Several methods can be used for quantitative assessment:
-
Macroscopic Scoring: A grading scale (e.g., 0-4) can be used to score the severity of erythema (redness), scaling, and the extent of the affected area.
-
Histopathological Analysis: Skin biopsies can be analyzed to quantify the infiltration of inflammatory cells (e.g., neutrophils, mast cells), and assess for epidermal changes like acanthosis and hyperkeratosis.
-
Biomarker Analysis: Measurement of pro-inflammatory cytokines and chemokines (e.g., IL-1β, TNF-α, CXCL1/KC) in skin tissue homogenates or serum can provide a quantitative measure of inflammation.
Troubleshooting Guide
| Issue Encountered | Potential Cause | Suggested Solution |
| Severe skin rash leading to animal distress and weight loss. | High dose of Olmutinib; high sensitivity of the animal strain. | 1. Consider dose reduction of Olmutinib if the tumor model allows. 2. Implement a prophylactic mitigation strategy (see FAQ 3). 3. Ensure animals have easy access to food and water. 4. Consult with the institutional animal care and use committee (IACUC) for humane endpoint guidelines. |
| Ineffectiveness of a mitigation strategy. | Incorrect dosing or timing of the intervention; mechanism of rash is not targeted by the intervention. | 1. Verify the dose and administration route of the mitigating agent. 2. Consider switching from a reactive to a prophylactic strategy, or vice versa. 3. Explore a different class of mitigating agents (e.g., switch from a general anti-inflammatory to a targeted therapy like a topical JAK inhibitor). |
| Difficulty in establishing a consistent skin rash model. | Animal strain variability; inconsistencies in drug administration. | 1. Use a well-documented sensitive strain like Brown Norway rats or C57BL/6 mice.[3][4] 2. Ensure consistent oral gavage technique for Olmutinib administration. 3. Standardize environmental conditions (e.g., humidity, temperature) as they can affect skin condition. |
Quantitative Data from Preclinical and Clinical Studies
Table 1: Efficacy of Prophylactic Oral Tetracyclines on EGFR Inhibitor-Induced Rash (Clinical Data)
| Study Agent | Intervention | Outcome Measure | Result | Reference |
| Erlotinib | Prophylactic minocycline (100 mg daily for 4 weeks) | Incidence of grade 2 or higher rash | Decreased incidence of severe rashes | [9] |
| Panitumumab | Prophylactic doxycycline (100 mg twice daily for 6 weeks) | Incidence of grade 2 or higher skin toxicity | Reduced by over 50% | [5] |
Table 2: Efficacy of Topical JAK Inhibition on Afatinib-Induced Rash (Preclinical & Pilot Clinical Data)
| Study Population | Intervention | Outcome Measure | Result | Reference |
| Rodents (rats and mice) | Topical delgocitinib | Severity of skin rash | Ameliorated rash severity | [6][7] |
| Human (pilot trial, n=11) | Delgocitinib ointment | Improvement in rash severity (MESTT criteria) | 10 out of 11 patients showed improvement by at least one grade | [6][7] |
Experimental Protocols
Protocol 1: Induction of EGFR Inhibitor-Induced Skin Rash in Brown Norway Rats (Adapted from Gefitinib Model)
Objective: To establish a consistent model of EGFR inhibitor-induced skin rash that can be adapted for Olmutinib.
Materials:
-
Brown Norway (BN) rats (female, 6-8 weeks old)
-
Olmutinib
-
Vehicle for oral gavage (e.g., 0.5% methylcellulose)
-
Oral gavage needles
-
Digital camera for documentation
-
Calipers for measuring skin thickness (optional)
Procedure:
-
Acclimatization: Acclimatize rats to the housing conditions for at least one week before the start of the experiment.
-
Dose Preparation: Prepare a suspension of Olmutinib in the vehicle at the desired concentration. The dose may need to be optimized, but a starting point could be based on doses used in efficacy studies, adjusted for daily administration to induce skin toxicity.
-
Administration: Administer Olmutinib or vehicle control via oral gavage once daily for 2-4 weeks.
-
Monitoring and Assessment:
-
Monitor the animals daily for general health, body weight, and signs of skin rash.
-
Document the progression of the rash with photographs at regular intervals (e.g., every 3-4 days).
-
Score the severity of the rash based on erythema, scaling, and the percentage of body surface area affected.
-
-
Histopathological Analysis (at study endpoint):
-
Euthanize the animals and collect skin samples from affected and unaffected areas.
-
Fix the samples in 10% neutral buffered formalin, process, and embed in paraffin.
-
Section the tissues and perform Hematoxylin and Eosin (H&E) staining to assess for inflammatory infiltrates, epidermal thickness, and other pathological changes.
-
Protocol 2: Prophylactic Mitigation of Olmutinib-Induced Skin Rash with a Topical Agent
Objective: To evaluate the efficacy of a topical agent in preventing or reducing the severity of Olmutinib-induced skin rash.
Materials:
-
Established animal model of Olmutinib-induced skin rash (from Protocol 1)
-
Topical investigational agent (e.g., delgocitinib ointment) or vehicle control
-
Small spatula or cotton swabs for application
Procedure:
-
Group Allocation: Randomly assign animals to different treatment groups:
-
Group 1: Vehicle (for Olmutinib) + Vehicle (for topical agent)
-
Group 2: Olmutinib + Vehicle (for topical agent)
-
Group 3: Olmutinib + Topical investigational agent
-
-
Treatment Initiation:
-
Begin daily oral administration of Olmutinib or its vehicle as in Protocol 1.
-
Start prophylactic topical treatment one day before the first Olmutinib administration.
-
-
Topical Application:
-
Apply a thin layer of the topical agent or its vehicle to the dorsal skin of the animals once or twice daily. The application area should be consistent across all animals.
-
-
Monitoring and Assessment:
-
Perform daily monitoring and scoring of skin rash as described in Protocol 1.
-
At the end of the study, collect skin samples for histopathological and biomarker analysis to quantify the reduction in inflammation.
-
Signaling Pathways and Experimental Workflows
Caption: EGFR Inhibition and a Potential Mitigation Pathway.
Caption: Preclinical Workflow for Mitigation Strategy Testing.
References
- 1. Mechanism of Lethal Skin Toxicities Induced by Epidermal Growth Factor Receptor Inhibitors and Related Treatment Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. cancernetwork.com [cancernetwork.com]
- 3. Gefitinib-Induced Cutaneous Toxicities in Brown Norway Rats Are Associated with Macrophage Infiltration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Comparison of gefitinib-induced skin adverse reactions (SAR) in C57BL/6 and FVB/N mice - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Mechanism of Lethal Skin Toxicities Induced by Epidermal Growth Factor Receptor Inhibitors and Related Treatment Strategies [frontiersin.org]
- 6. researchgate.net [researchgate.net]
- 7. Topical JAK inhibition ameliorates EGFR inhibitor-induced rash in rodents and humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. profiles.wustl.edu [profiles.wustl.edu]
- 9. Management of egfr tki–induced dermatologic adverse events - PMC [pmc.ncbi.nlm.nih.gov]
Optimizing Olmutinib Dosage for In Vivo Efficacy Studies: A Technical Support Guide
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers and scientists utilizing Olmutinib (also known as HM61713) in in vivo efficacy studies. The following information is intended to assist in the optimization of experimental design and to address common challenges encountered during preclinical research.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of Olmutinib?
A1: Olmutinib is a third-generation epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI). It selectively and irreversibly binds to the cysteine residue C797 in the ATP-binding site of EGFR, particularly targeting the T790M mutation, which confers resistance to first- and second-generation EGFR TKIs. This covalent binding blocks downstream signaling pathways, such as PI3K/AKT and MAPK, that are crucial for cell proliferation and survival, ultimately leading to apoptosis of cancer cells.[1] Olmutinib exhibits a higher affinity for EGFR with the T790M mutation compared to wild-type EGFR, which helps to minimize off-target effects.[1]
Q2: What are the common resistance mechanisms to Olmutinib?
A2: A primary mechanism of acquired resistance to Olmutinib is the development of a tertiary mutation in the EGFR gene, C797S. This mutation alters the binding site of Olmutinib, preventing the covalent bond formation necessary for its inhibitory action. Other potential resistance mechanisms, common to third-generation EGFR TKIs, include the activation of bypass signaling pathways that are independent of EGFR.
Q3: What are the reported in vivo dosages of Olmutinib in preclinical models?
A3: Preclinical studies in mouse xenograft models of non-small cell lung cancer (NSCLC) have reported the use of Olmutinib at doses of 200 or 400 mg/kg/day. These long-term studies have shown prolonged tumor shrinkage without significant reported side effects. Another study in mice investigating tissue toxicity used a dose of 30 mg/kg. The optimal dosage for a specific in vivo study will depend on the animal model, tumor type, and experimental endpoints.
Troubleshooting Guide for In Vivo Efficacy Studies
| Issue | Potential Cause | Troubleshooting Steps |
| Suboptimal tumor growth inhibition | - Insufficient drug dosage- Inadequate drug exposure (pharmacokinetic issues)- Development of drug resistance- Poor tumor model selection | - Dose Escalation: If tolerated, consider a dose-escalation study to determine the maximum tolerated dose (MTD) and optimal efficacious dose in your model.- Pharmacokinetic Analysis: Measure plasma concentrations of Olmutinib to ensure adequate drug exposure.- Resistance Testing: At the end of the study, analyze tumor tissue for resistance mutations (e.g., C797S).- Model Validation: Ensure the chosen cell line or patient-derived xenograft (PDX) model is sensitive to Olmutinib in vitro before in vivo implantation. |
| Animal toxicity (e.g., weight loss, lethargy) | - Drug dosage is too high- Off-target effects- Vehicle-related toxicity | - Dose Reduction: Lower the dosage of Olmutinib. Clinical studies have shown that dose reductions to 600mg or 400mg (human dose) can manage adverse events without compromising efficacy.- Vehicle Control: Ensure a vehicle-only control group is included to rule out toxicity from the administration vehicle.- Monitor Animal Health: Closely monitor animal weight, behavior, and overall health. Consider intermittent dosing schedules if continuous daily dosing is not well-tolerated. |
| Variability in tumor response | - Inconsistent tumor implantation- Heterogeneity of the tumor model- Inconsistent drug administration | - Standardized Procedures: Ensure consistent tumor cell implantation techniques and accurate, consistent drug administration (e.g., oral gavage technique).- Larger Cohorts: Increase the number of animals per group to account for biological variability.- Tumor Homogenization: For PDX models, consider strategies to minimize tumor heterogeneity between passages. |
| Drug formulation and administration issues | - Poor solubility of Olmutinib- Inappropriate vehicle selection- Instability of the formulation | - Solubility Testing: Test the solubility of Olmutinib in various pharmaceutically acceptable vehicles.- Vehicle Selection: Common vehicles for oral administration of TKIs include a mixture of DMSO, PEG300, and saline. The final concentration of DMSO should be kept low to minimize toxicity.- Fresh Preparation: Prepare the drug formulation fresh daily to ensure stability. |
Quantitative Data from Preclinical and Clinical Studies
Table 1: Summary of Olmutinib Efficacy in Preclinical and Clinical Settings
| Study Type | Model/Patient Population | Dosage | Key Efficacy Endpoints |
| Preclinical | NSCLC Xenograft Models (HCC827 & H1975) | 200 or 400 mg/kg/day | Prolonged tumor shrinkage |
| Clinical Phase 1/2 | NSCLC patients with T790M mutation | 800 mg once daily (with reductions to 600mg or 400mg) | Objective Response Rate (ORR): 55.1%; Median Progression-Free Survival (PFS): 6.9 months |
Experimental Protocols
General Protocol for an Olmutinib In Vivo Efficacy Study Using a Xenograft Model
This protocol provides a general framework. Specific details may need to be optimized for your particular cell line and animal model.
-
Cell Culture: Culture EGFR-mutant (T790M positive) human NSCLC cells (e.g., NCI-H1975) in appropriate media and conditions.
-
Animal Model: Use immunocompromised mice (e.g., athymic nude or NSG mice), 6-8 weeks old.
-
Tumor Implantation:
-
Harvest cells during the exponential growth phase.
-
Resuspend cells in a 1:1 mixture of sterile phosphate-buffered saline (PBS) and Matrigel.
-
Subcutaneously inject 1 x 10^6 to 5 x 10^6 cells in a volume of 100-200 µL into the flank of each mouse.
-
-
Tumor Growth Monitoring:
-
Monitor tumor growth by caliper measurements at least twice a week.
-
Calculate tumor volume using the formula: (Length x Width^2) / 2.
-
-
Randomization and Treatment:
-
When tumors reach a mean volume of 100-150 mm³, randomize mice into treatment and control groups.
-
Prepare Olmutinib formulation fresh daily in an appropriate vehicle (e.g., 0.5% methylcellulose + 0.1% Tween 80 in sterile water).
-
Administer Olmutinib orally (e.g., via gavage) at the desired dose (e.g., 25-50 mg/kg) once daily.
-
The control group should receive the vehicle only.
-
-
Efficacy Evaluation:
-
Continue to monitor tumor volume and body weight throughout the study.
-
The primary endpoint is typically tumor growth inhibition.
-
At the end of the study, euthanize the animals and excise the tumors for further analysis (e.g., pharmacodynamics, resistance mutation analysis).
-
Visualizations
Caption: EGFR Signaling Pathway Inhibition by Olmutinib.
Caption: In Vivo Efficacy Study Experimental Workflow.
Caption: Troubleshooting Logic for Suboptimal Efficacy.
References
Troubleshooting inconsistent results in Olmutinib cell-based assays
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers using Olmutinib in cell-based assays. Inconsistent results can arise from various factors, from experimental design to specific cellular responses. This guide is intended for researchers, scientists, and drug development professionals to help identify and resolve common issues.
Frequently Asked Questions (FAQs) and Troubleshooting
This section addresses specific problems that may be encountered during experiments with Olmutinib.
General Assay Variability
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Question 1: Why am I seeing significant variability in my IC50 values for Olmutinib across experiments?
Inconsistent IC50 values can stem from several sources. It is crucial to maintain consistent experimental conditions.[1] Factors such as temperature, humidity, and pH can all affect cell viability and assay performance.[1] Cell culture handling is another major contributor; ensure that cells are in the logarithmic growth phase and that seeding densities are consistent between experiments.[1] Even minor variations in incubation times with Olmutinib or the assay reagents can lead to different results. Finally, ensure that the Olmutinib stock solution is properly stored and that dilutions are made accurately for each experiment.
-
Question 2: My negative control (vehicle-treated) cells show lower than expected viability. What could be the cause?
Low viability in control wells can be due to several factors. Firstly, check for potential contamination of your cell culture, such as mycoplasma, which can affect cell health. Secondly, the vehicle itself (e.g., DMSO) can be toxic at higher concentrations. It is important to determine the maximum concentration of the vehicle that does not affect cell viability. Overgrowth of cells in the control wells can also lead to nutrient depletion and cell death, so optimizing cell seeding density is critical.[1]
-
Question 3: I am observing high background signals in my colorimetric/fluorometric viability assays. How can I reduce this?
High background can be caused by the assay reagents interacting with components of the culture medium, such as phenol red or serum. Running a background control with medium and the assay reagent but no cells can help quantify this.[2] If the background is high, consider using serum-free or phenol red-free medium during the final assay incubation step. Incomplete dissolution of formazan crystals in MTT assays can also contribute to variability and high background; ensure complete solubilization by shaking the plate.
Olmutinib-Specific Issues
-
Question 4: I'm not seeing the expected potency of Olmutinib in a known sensitive cell line. What should I check?
First, confirm the identity and mutation status of your cell line. Olmutinib is most potent against EGFR-mutant cell lines, particularly those with the T790M resistance mutation.[3][4][5] Its activity against wild-type EGFR is significantly lower.[6][7] Verify the passage number of your cells, as prolonged culturing can sometimes lead to changes in phenotype or the emergence of resistance.[8] Also, check the stability and storage of your Olmutinib stock. As an irreversible inhibitor, its reactivity could be compromised by improper storage. Finally, consider potential interactions with other compounds in your media.
-
Question 5: My cells seem to be developing resistance to Olmutinib over time. What are the known resistance mechanisms?
Acquired resistance to third-generation EGFR inhibitors like Olmutinib is a known phenomenon. One of the most common mechanisms is the acquisition of a C797S mutation in the EGFR kinase domain.[9][10] This mutation prevents the covalent binding of irreversible inhibitors like Olmutinib.[9] Other resistance mechanisms can include the activation of bypass signaling pathways, such as MET or HER2 amplification, or transformation to a different cancer subtype like small cell lung cancer.[10]
-
Question 6: Are there any known drug-drug interactions I should be aware of when using Olmutinib in vitro?
Olmutinib's metabolism can be affected by compounds that induce or inhibit cytochrome P450 (CYP) enzymes, particularly CYP3A4.[11] While this is more critical in vivo, co-treatment with other drugs in cell-based assays could potentially alter Olmutinib's effective concentration and lead to inconsistent results.[11] Additionally, Olmutinib has been shown to interact with and inhibit the function of the ABCG2 drug efflux transporter, which could affect the activity of other co-administered compounds.[12]
Quantitative Data Summary
The following tables summarize key quantitative data for Olmutinib from published studies.
Table 1: In Vitro Potency of Olmutinib in Various Cell Lines
| Cell Line | EGFR Mutation Status | Assay Type | IC50 / GI50 (nM) | Reference |
| HCC827 | delE746_A750 (exon 19 deletion) | Not Specified | 9.2 | [6] |
| H1975 | L858R / T790M | Not Specified | 10 | [6][7] |
| H358 | Wild-Type | Not Specified | 2225 | [13] |
| H3255 | L858R | WST-8 | 1230 | [14][15] |
| H441 | Wild-Type | WST-8 | >10,000 | [14][15] |
Table 2: Olmutinib Solubility
| Solvent | Solubility (mg/mL) | Molar Equivalent | Reference |
| DMSO | 97 | 199.34 mM | [13] |
| Ethanol | 23 | 47.26 mM | [13] |
| Water | Insoluble | - | [13] |
Key Experimental Protocols
Detailed methodologies for common cell-based assays are provided below.
1. Cell Viability Assessment using MTT Assay
This protocol is adapted from standard MTT assay procedures.[2][16]
-
Cell Seeding:
-
Harvest and count cells that are in the logarithmic growth phase.
-
Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well).
-
Incubate the plate overnight at 37°C, 5% CO2 to allow for cell attachment.
-
-
Drug Treatment:
-
Prepare serial dilutions of Olmutinib in culture medium at the desired concentrations.
-
Remove the old medium from the wells and add 100 µL of the medium containing the different Olmutinib concentrations. Include vehicle-only controls.
-
Incubate for the desired treatment period (e.g., 72 hours).
-
-
MTT Addition and Incubation:
-
Prepare a 5 mg/mL stock solution of MTT in sterile PBS.
-
Add 10 µL of the MTT stock solution to each well.
-
Incubate the plate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.
-
-
Solubilization and Measurement:
-
Carefully remove the medium from the wells.
-
Add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.
-
Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.
-
Read the absorbance at 570 nm using a microplate reader.
-
2. Apoptosis Detection using Annexin V/PI Flow Cytometry
This protocol is based on standard procedures for Annexin V staining.[17][18][19]
-
Cell Preparation:
-
Seed cells in a 6-well plate and treat with Olmutinib for the desired time.
-
Harvest both adherent and floating cells. For adherent cells, use trypsin and neutralize with serum-containing medium.
-
Wash the cells twice with cold PBS and centrifuge at approximately 500 x g for 5 minutes.
-
-
Staining:
-
Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension to a new tube.
-
Add 5 µL of fluorochrome-conjugated Annexin V.
-
Add 5 µL of Propidium Iodide (PI) staining solution.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
-
Flow Cytometry Analysis:
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within one hour.
-
Healthy cells: Annexin V negative and PI negative.
-
Early apoptotic cells: Annexin V positive and PI negative.
-
Late apoptotic/necrotic cells: Annexin V positive and PI positive.
-
Visualizations: Pathways and Workflows
EGFR Signaling Pathway and Inhibition by Olmutinib
Olmutinib is a third-generation EGFR inhibitor that selectively and irreversibly binds to mutant EGFR, particularly those with the T790M mutation.[3][4] This binding prevents the phosphorylation of the receptor, thereby blocking downstream pro-survival and proliferative signaling cascades such as the PI3K/AKT/mTOR and RAS/RAF/MEK/ERK pathways.[3][20][21]
Caption: EGFR signaling pathway and the inhibitory action of Olmutinib.
Experimental Workflow for Cell Viability (MTT) Assay
The following diagram outlines the key steps in determining the effect of Olmutinib on cell viability using an MTT assay.
Caption: A typical workflow for an Olmutinib cell viability MTT assay.
Logical Flow for Troubleshooting Inconsistent IC50 Values
This decision tree provides a logical approach to troubleshooting variability in Olmutinib IC50 values.
Caption: A logical guide for troubleshooting inconsistent Olmutinib IC50 data.
References
- 1. What are some common sources of error in cell viability assays? | AAT Bioquest [aatbio.com]
- 2. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. go.drugbank.com [go.drugbank.com]
- 4. Olmutinib | C26H26N6O2S | CID 54758501 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Olmutinib (BI1482694/HM61713), a Novel Epidermal Growth Factor Receptor Tyrosine Kinase Inhibitor, Reverses ABCG2-Mediated Multidrug Resistance in Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Design, Synthesis, and Antitumor Activity of Olmutinib Derivatives Containing Acrylamide Moiety [mdpi.com]
- 8. Troubleshooting Cell-based Assays Ask the Experts to Avoid Common Pitfalls from Cell Seeding to Analysis [promega.com]
- 9. Olmutinib - Wikipedia [en.wikipedia.org]
- 10. Drug resistance mechanisms and progress in the treatment of EGFR-mutated lung adenocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 11. What is Olmutinib used for? [synapse.patsnap.com]
- 12. Frontiers | Olmutinib (BI1482694/HM61713), a Novel Epidermal Growth Factor Receptor Tyrosine Kinase Inhibitor, Reverses ABCG2-Mediated Multidrug Resistance in Cancer Cells [frontiersin.org]
- 13. selleckchem.com [selleckchem.com]
- 14. Synthesis and initial in vitro evaluation of olmutinib derivatives as prospective imaging probe for non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Synthesis and initial in vitro evaluation of olmutinib derivatives as prospective imaging probe for non-small cell lung cancer [bi.tbzmed.ac.ir]
- 16. MTT Assay Protocol | Springer Nature Experiments [experiments.springernature.com]
- 17. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - US [thermofisher.com]
- 18. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 19. scispace.com [scispace.com]
- 20. Epidermal Growth Factor Receptor Cell Proliferation Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 21. ClinPGx [clinpgx.org]
Technical Support Center: Olmutinib Metabolism and CYP3A4 Inhibition
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the in vitro metabolism of Olmutinib, focusing on the impact of Cytochrome P450 3A4 (CYP3A4) inhibitors.
Frequently Asked Questions (FAQs)
Q1: What is the primary metabolic pathway for Olmutinib in vitro?
Olmutinib is a third-generation tyrosine kinase inhibitor (TKI) used in the treatment of non-small cell lung cancer (NSCLC) with specific EGFR mutations.[1][2] Like many TKIs, its metabolism is primarily handled by Cytochrome P450 (CYP) enzymes in the liver.[1][3] In vitro studies and clinical observations suggest that CYP3A4 is a major enzyme responsible for the oxidative metabolism of Olmutinib.[1] The primary metabolic pathway observed in vitro involves the hydroxylation of the piperazine ring.[4]
Q2: Why is it critical to study the impact of CYP3A4 inhibitors on Olmutinib metabolism?
Studying the effects of CYP3A4 inhibitors is crucial for several reasons:
-
Drug-Drug Interactions (DDIs): Co-administration of Olmutinib with drugs that inhibit CYP3A4 can significantly increase Olmutinib plasma concentrations.[1] This elevated exposure can heighten the risk of toxicity and severe side effects.[1]
-
Predicting Clinical Outcomes: In vitro inhibition data helps predict the clinical relevance of potential DDIs, informing dosing guidelines and patient safety recommendations.[5]
-
Understanding Variability: Genetic variations (polymorphisms) in the CYP3A4 gene can alter its metabolic activity, affecting drug clearance and response, making inhibitor studies important for understanding population-wide variability.[6]
Q3: What are common CYP3A4 inhibitors used in in vitro experiments?
CYP3A4 inhibitors are categorized by their potency. Strong inhibitors are often used in in vitro studies to confirm the involvement of the CYP3A4 pathway.
| Inhibitor Class | Example Compound | Typical In Vitro Concentration |
| Strong | Ketoconazole[7][8] | 0.1 - 10 µM |
| Ritonavir[8] | 0.1 - 10 µM | |
| Itraconazole[8][9] | 0.1 - 10 µM | |
| Moderate | Fluconazole[9] | 1 - 50 µM |
| Clarithromycin[8] | 1 - 50 µM | |
| Weak | Cimetidine | 10 - 100 µM |
Q4: How should I interpret the results from a CYP3A4 inhibition assay with Olmutinib?
The primary output of an inhibition assay is the IC50 value, which is the concentration of an inhibitor required to reduce the metabolic activity of CYP3A4 by 50%.
-
Low IC50 Value (typically <1 µM): Indicates a potent inhibitor. Co-administration with such a compound is likely to cause a significant increase in Olmutinib exposure. For example, the IC50 value for the strong inhibitor ketoconazole on the metabolism of a similar drug, pyrotinib, was found to be 0.06 µM in rat liver microsomes.[9][10]
-
High IC50 Value (>10 µM): Suggests a weak inhibitor with a lower potential for clinically significant drug-drug interactions.[9]
These results, when combined with the inhibitor's known clinical plasma concentrations, can be used in static models to predict the potential for an in vivo DDI.[8]
Experimental Workflow and Methodologies
A typical workflow for assessing the impact of CYP3A4 inhibitors on Olmutinib metabolism involves incubation with human liver microsomes (HLMs), which are rich in CYP enzymes.[11][12]
References
- 1. What is Olmutinib used for? [synapse.patsnap.com]
- 2. Addressing the Challenges of Low Clearance in Drug Research - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Comparative review of drug–drug interactions with epidermal growth factor receptor tyrosine kinase inhibitors for the treatment of non-small-cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. The effects of CYP3A4 inhibition on erlotinib pharmacokinetics: computer-based simulation (SimCYP) predicts in vivo metabolic inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The influence of drug-induced metabolic enzyme activity inhibition and CYP3A4 gene polymorphism on aumolertinib metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Effect of ketoconazole on hepatic oxidative drug metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Evaluation of Ketoconazole and Its Alternative Clinical CYP3A4/5 Inhibitors as Inhibitors of Drug Transporters: The In Vitro Effects of Ketoconazole, Ritonavir, Clarithromycin, and Itraconazole on 13 Clinically-Relevant Drug Transporters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Differential effects of ketoconazole, fluconazole, and itraconazole on the pharmacokinetics of pyrotinib in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Metabolic Stability Assessed by Liver Microsomes and Hepatocytes | Springer Nature Experiments [experiments.springernature.com]
Improving the reproducibility of Olmutinib efficacy experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to improve the reproducibility of Olmutinib (also known as Olita, HM61713, or BI 1482694) efficacy experiments.[1][2] Olmutinib is a third-generation tyrosine kinase inhibitor (TKI) that selectively and irreversibly targets the Epidermal Growth Factor Receptor (EGFR) harboring the T790M mutation, a common mechanism of resistance to first-generation EGFR TKIs in non-small cell lung cancer (NSCLC).[1][2][3][4]
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for Olmutinib?
A1: Olmutinib is an irreversible, third-generation EGFR-TKI.[5] It covalently binds to a cysteine residue (Cys797) near the ATP-binding site of the mutant EGFR kinase domain.[2][3][5][6] This action specifically inhibits EGFR variants with the T790M "gatekeeper" resistance mutation, while having minimal activity against wild-type (WT) EGFR.[7][8] By inhibiting the phosphorylation of the receptor, Olmutinib blocks downstream signaling pathways, such as the PI3K-AKT and RAS-RAF-MEK-ERK pathways, which are crucial for cancer cell proliferation and survival.[1][2][3][9]
Q2: Which cell lines are appropriate for in vitro Olmutinib efficacy studies?
A2: The choice of cell line is critical for reproducible results. For determining Olmutinib's potency, it is essential to use cell lines with well-characterized EGFR mutation statuses.
-
Positive Control (Sensitive): NCI-H1975 is a human NSCLC cell line that endogenously expresses both the L858R activating mutation and the T790M resistance mutation. This line is expected to be highly sensitive to Olmutinib.[5][10]
-
Negative Control (Resistant): Cell lines expressing wild-type EGFR, such as A549, should be used as negative controls to demonstrate the selectivity of Olmutinib.[10]
-
Comparative Control: Cell lines with an activating EGFR mutation but without T790M, like HCC827 (expressing EGFR del19), can also be used to compare the inhibitory effects of different generations of TKIs.[5]
Q3: What are the known mechanisms of resistance to Olmutinib?
A3: While Olmutinib is effective against the T790M mutation, acquired resistance can develop. The most documented mechanism is the emergence of a tertiary mutation in the EGFR gene, C797S, which prevents the covalent binding of irreversible inhibitors like Olmutinib.[6][7][11] Other potential resistance mechanisms include the loss of the T790M mutation and the activation of bypass signaling pathways, such as MET amplification.[7][11]
Quantitative Data Summary
Preclinical Efficacy of Olmutinib
The following table summarizes the half-maximal inhibitory concentration (IC₅₀) values of Olmutinib in various NSCLC cell lines, demonstrating its selectivity for mutant EGFR.
| Cell Line | EGFR Mutation Status | Olmutinib IC₅₀ (nM) | Reference |
| NCI-H1975 | L858R / T790M | 10 | [5][10] |
| HCC827 | del19 | 9.2 | [5][10] |
| A549 | Wild-Type (WT) | 2225 | [5] |
Clinical Efficacy of Olmutinib (800 mg once daily)
This table presents key efficacy data from clinical trials of Olmutinib in patients with T790M-positive NSCLC who had progressed on prior EGFR-TKI therapy.
| Efficacy Endpoint | Phase 1/2 Study (Pooled) | Global Phase 2 Study | Reference |
| Objective Response Rate (ORR) | 55.1% | 46.3% | [7][12][13] |
| Disease Control Rate (DCR) | 91% | 86.4% | [7][13][14] |
| Median Progression-Free Survival (PFS) | 6.9 months | 9.4 months | [7][12][13][15] |
| Median Duration of Response (DoR) | Not Reported | 12.7 months | [7][13] |
Visualizations and Diagrams
EGFR Signaling and Olmutinib's Mechanism of Action
Caption: EGFR signaling pathway and the inhibitory action of Olmutinib.
Standard Experimental Workflow for Olmutinib Efficacy
Caption: A typical workflow for in vitro evaluation of Olmutinib efficacy.
Detailed Experimental Protocols
Reproducibility is highly dependent on standardized protocols. Below are methodologies for key experiments.
Protocol 1: Cell Viability Assay for IC₅₀ Determination
This protocol describes a standard method for determining the concentration of Olmutinib that inhibits cell growth by 50% (IC₅₀).
-
Cell Seeding:
-
Culture selected cell lines (e.g., NCI-H1975, A549) to ~80% confluency.
-
Trypsinize, count, and seed cells into 96-well plates at a pre-optimized density (e.g., 3,000-8,000 cells/well).
-
Incubate for 24 hours at 37°C and 5% CO₂ to allow for cell attachment.
-
-
Drug Treatment:
-
Prepare a 2x serial dilution of Olmutinib in culture medium. A typical concentration range is 0.01 nM to 10 µM. Include a vehicle control (e.g., 0.1% DMSO).
-
Remove the old medium from the 96-well plate and add 100 µL of the drug dilutions to the appropriate wells.
-
Incubate for 72 hours at 37°C and 5% CO₂.
-
-
Viability Measurement (Example using CellTiter-Glo®):
-
Equilibrate the plate and the CellTiter-Glo® reagent to room temperature.
-
Add 100 µL of CellTiter-Glo® reagent to each well.
-
Mix on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Read luminescence using a plate reader.
-
-
Data Analysis:
-
Normalize the data to the vehicle control (100% viability).
-
Plot the normalized viability against the log-transformed drug concentration.
-
Use a non-linear regression model (e.g., log(inhibitor) vs. response -- variable slope) to calculate the IC₅₀ value.
-
Protocol 2: Western Blot for Target Engagement (p-EGFR)
This protocol verifies that Olmutinib is inhibiting its intended target by measuring the phosphorylation level of EGFR.
-
Cell Lysis:
-
Seed cells (e.g., NCI-H1975) in 6-well plates and grow to 70-80% confluency.
-
Treat cells with Olmutinib (e.g., at 1x, 10x, and 100x the IC₅₀ value) for a specified time (e.g., 2-6 hours).
-
Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.
-
Scrape the cells, collect the lysate, and centrifuge at 14,000 rpm for 15 minutes at 4°C. Collect the supernatant.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
-
SDS-PAGE and Transfer:
-
Load equal amounts of protein (e.g., 20-30 µg) per lane onto an SDS-PAGE gel.
-
Run the gel to separate proteins by size.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour at room temperature.
-
Incubate with a primary antibody against phospho-EGFR (Tyr1068) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again three times with TBST.
-
-
Detection and Analysis:
-
Apply an ECL substrate and visualize the bands using a chemiluminescence imaging system.
-
Strip the membrane and re-probe for total EGFR and a loading control (e.g., GAPDH, β-actin) to ensure equal protein loading.
-
Quantify band intensity to determine the reduction in p-EGFR relative to total EGFR and the loading control.
-
Troubleshooting Guide
Inconsistent or unexpected results are common challenges in preclinical research.[16][17][18][19] This guide addresses specific issues that may arise during Olmutinib experiments.
Q4: My IC₅₀ values for Olmutinib are highly variable between experiments. What are the potential causes?
A4: IC₅₀ variability is a frequent issue in cell-based assays.[20] A systematic check of several factors is required.
-
Cell Health and Passage Number: Ensure cells are healthy and within a consistent, low passage number range. High passage numbers can lead to genetic drift and altered drug sensitivity.
-
Inconsistent Seeding Density: Verify your cell counting and seeding procedures. Uneven cell distribution can significantly alter results.[21]
-
Drug Potency: Olmutinib stock solutions in DMSO should be stored in small aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles, which can degrade the compound.
-
Reagent Variability: Use consistent lots of media, serum, and assay reagents. Lot-to-lot variation in Fetal Bovine Serum (FBS) is a known source of variability.[21]
-
Assay Timing: Ensure that the timing of drug addition and the final assay readout are kept consistent across all experiments.
Troubleshooting Flowchart for Inconsistent IC₅₀
Caption: A decision-making flowchart for troubleshooting IC₅₀ variability.
Q5: I am not observing a decrease in phosphorylated EGFR (p-EGFR) after Olmutinib treatment in my Western blot.
A5: This could be due to several reasons, from the drug treatment itself to the immunoblotting procedure.
-
Insufficient Drug Concentration or Time: Ensure you are using a high enough concentration of Olmutinib (e.g., >10x IC₅₀) and an appropriate treatment time (constitutive phosphorylation may require only 2-6 hours of treatment).
-
Inactive Compound: Test a fresh aliquot of Olmutinib to rule out compound degradation.
-
Lysate Quality: Ensure that phosphatase inhibitors were included in your lysis buffer and that the lysates were kept on ice to preserve phosphorylation states.
-
Antibody Performance: The primary antibody against p-EGFR may be of poor quality or used at a suboptimal dilution. Titrate the antibody to find the optimal concentration. Include a positive control lysate (e.g., from untreated, stimulated cells) to verify the antibody is working.
Q6: My in vivo xenograft model with T790M-positive cells is not responding to Olmutinib.
A6: In vivo experiments introduce a higher level of complexity. Lack of response could be due to:
-
Pharmacokinetic Issues: Olmutinib is administered orally.[1][5] Ensure the formulation and dosing regimen are appropriate for achieving therapeutic concentrations in the animal model. The recommended clinical dose is 800 mg once daily.[1][7]
-
Tumor Heterogeneity: The xenografted tumor may have lost the T790M mutation or developed other resistance mechanisms over time. It is good practice to verify the mutational status of the tumor post-study.
-
Drug-Drug Interactions: If Olmutinib is used in combination, be aware of potential interactions. For example, drugs that induce CYP3A4 enzymes can lower Olmutinib plasma levels, potentially reducing its efficacy.[1]
-
Off-Target Effects of the Drug: While Olmutinib is selective, high concentrations could lead to off-target effects or toxicity, impacting the overall health of the animal and confounding the results.[1]
References
- 1. What is Olmutinib used for? [synapse.patsnap.com]
- 2. go.drugbank.com [go.drugbank.com]
- 3. Olmutinib | C26H26N6O2S | CID 54758501 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. olmutinib [drugcentral.org]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Olmutinib - Wikipedia [en.wikipedia.org]
- 7. Olmutinib in T790M‐positive non–small cell lung cancer after failure of first‐line epidermal growth factor receptor‐tyrosine kinase inhibitor therapy: A global, phase 2 study - PMC [pmc.ncbi.nlm.nih.gov]
- 8. scientiasalut.gencat.cat [scientiasalut.gencat.cat]
- 9. EGFR T790M: revealing the secrets of a gatekeeper - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Design, Synthesis, and Antitumor Activity of Olmutinib Derivatives Containing Acrylamide Moiety - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Resistance to TKIs in EGFR-Mutated Non-Small Cell Lung Cancer: From Mechanisms to New Therapeutic Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Safety, tolerability, and anti-tumor activity of olmutinib in non-small cell lung cancer with T790M mutation: A single arm, open label, phase 1/2 trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Olmutinib in T790M-positive non-small cell lung cancer after failure of first-line epidermal growth factor receptor-tyrosine kinase inhibitor therapy: A global, phase 2 study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 15. researchgate.net [researchgate.net]
- 16. Challenges for assessing replicability in preclinical cancer biology - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Cancer researchers overestimate reproducibility of preclinical studies | Newsroom - McGill University [mcgill.ca]
- 18. Study Finds Reproducibility Issues in High-Impact Cancer Papers | The Scientist [the-scientist.com]
- 19. Replication/ reproducibility crisis in preclinical studies. Is the end "in sight"? - LucidQuest Ventures [lqventures.com]
- 20. Troubleshooting Cell-based Assays Ask the Experts to Avoid Common Pitfalls from Cell Seeding to Analysis [promega.com]
- 21. biocompare.com [biocompare.com]
Validation & Comparative
A Preclinical Head-to-Head: Olmutinib vs. Osimertinib in EGFR T790M-Positive Xenografts
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the preclinical efficacy of two third-generation epidermal growth factor receptor (EGFR) tyrosine kinase inhibitors (TKIs), olmutinib and osimertinib, in the context of EGFR T790M-positive non-small cell lung cancer (NSCLC) xenograft models. This secondary mutation is a common mechanism of resistance to earlier-generation EGFR TKIs.
Both olmutinib and osimertinib are irreversible EGFR inhibitors designed to selectively target both sensitizing EGFR mutations and the T790M resistance mutation while sparing wild-type EGFR.[1][2] This selectivity is achieved through covalent binding to a cysteine residue (C797) in the ATP-binding pocket of the EGFR kinase domain.[1][3] Preclinical studies have demonstrated the anti-tumor activity of both compounds in xenograft models harboring the EGFR T790M mutation.
In Vivo Efficacy in EGFR T790M Xenograft Models
Osimertinib has demonstrated significant, dose-dependent tumor regression in EGFR T790M-positive xenograft models.[4][5] In studies using H1975 xenografts, once-daily oral dosing of osimertinib led to profound and sustained tumor regression.[4][5] At clinically relevant doses, complete and durable responses have been observed, with some studies reporting no evidence of tumor progression for over 200 days of treatment.[4]
Olmutinib has also shown potent antitumor activity in preclinical models.[6][7] Studies have reported "excellent antitumor activity" in various lung cancer cell lines with EGFR mutations, including the T790M mutation.[6][7] While detailed quantitative data from xenograft studies are less publicly available compared to osimertinib, the existing evidence supports its efficacy in inhibiting the growth of EGFR T790M-positive tumors.
The following table summarizes the available preclinical data for each compound. It is important to note that these results are from separate studies and direct comparison should be made with caution.
| Parameter | Olmutinib | Osimertinib |
| Cell Line (Mutation) | H1975 (EGFR L858R/T790M) | H1975 (EGFR L858R/T790M) |
| Reported Efficacy | Excellent antitumor activity | Significant, dose-dependent tumor regression; sustained responses |
| In Vitro IC50 (H1975) | ~10 nM | <15 nM |
Experimental Protocols
Detailed methodologies are crucial for interpreting and comparing preclinical data. Below are generalized experimental protocols for establishing and evaluating drug efficacy in EGFR T790M positive xenografts, based on commonly reported procedures.
Xenograft Model Establishment
-
Cell Culture: NCI-H1975 cells are cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO2.
-
Animal Model: Female athymic nude mice (4-6 weeks old) are typically used.
-
Tumor Implantation: A suspension of NCI-H1975 cells (typically 5 x 10^6 to 10 x 10^6 cells in a volume of 100-200 µL of a mixture of media and Matrigel) is injected subcutaneously into the flank of each mouse.
-
Tumor Growth Monitoring: Tumor growth is monitored regularly by measuring the tumor dimensions with calipers. Tumor volume is calculated using the formula: (Length x Width^2) / 2.
-
Treatment Initiation: Once the tumors reach a predetermined size (e.g., 150-200 mm³), the mice are randomized into treatment and control groups.
Drug Administration and Efficacy Assessment
-
Drug Formulation and Dosing: Olmutinib and osimertinib are typically formulated for oral gavage. Dosages in preclinical studies for osimertinib have ranged from 1 to 25 mg/kg, administered once daily. Specific preclinical dosing for olmutinib in xenograft models is less consistently reported in publicly available literature.
-
Treatment Schedule: Treatment is administered daily for a specified period, often ranging from 14 to over 200 days.
-
Efficacy Endpoints: The primary endpoint is typically tumor growth inhibition. This is assessed by comparing the tumor volumes in the treated groups to the vehicle control group. Other endpoints may include body weight (as a measure of toxicity), survival analysis, and biomarker analysis from tumor tissue.
-
Statistical Analysis: Statistical significance of the differences in tumor growth between treatment and control groups is determined using appropriate statistical tests, such as the t-test or ANOVA.
Signaling Pathway Inhibition
Both olmutinib and osimertinib exert their anti-tumor effects by inhibiting the downstream signaling pathways activated by the mutated EGFR. The primary pathways implicated are the RAS-RAF-MEK-ERK (MAPK) pathway, which is crucial for cell proliferation, and the PI3K-AKT-mTOR pathway, which is a key regulator of cell survival and growth.[2]
References
- 1. Osimertinib in the treatment of non-small-cell lung cancer: design, development and place in therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. go.drugbank.com [go.drugbank.com]
- 3. Olmutinib - Wikipedia [en.wikipedia.org]
- 4. Mechanism of Action – TAGRISSO® (osimertinib) [tagrissohcp.com]
- 5. A consensus on the role of osimertinib in non-small cell lung cancer from the AME Lung Cancer Collaborative Group - PMC [pmc.ncbi.nlm.nih.gov]
- 6. scientiasalut.gencat.cat [scientiasalut.gencat.cat]
- 7. Olmutinib in T790M‐positive non–small cell lung cancer after failure of first‐line epidermal growth factor receptor‐tyrosine kinase inhibitor therapy: A global, phase 2 study - PMC [pmc.ncbi.nlm.nih.gov]
Head-to-Head In Vitro Comparison of Third-Generation EGFR Inhibitors: A Guide for Researchers
This guide provides a comprehensive in vitro comparison of prominent third-generation Epidermal Growth Factor Receptor (EGFR) inhibitors. Designed for researchers, scientists, and drug development professionals, this document summarizes key performance data, details experimental methodologies, and visualizes critical biological pathways and workflows to facilitate an objective evaluation of these targeted therapies.
Introduction to Third-Generation EGFR Inhibitors
Third-generation EGFR tyrosine kinase inhibitors (TKIs) represent a significant advancement in the treatment of non-small cell lung cancer (NSCLC) harboring specific EGFR mutations. Unlike their predecessors, these inhibitors are designed to potently and selectively target the sensitizing mutations (such as exon 19 deletions and L858R) as well as the T790M resistance mutation, which is a common mechanism of acquired resistance to first- and second-generation EGFR TKIs.[1][2] A defining characteristic of these third-generation agents is their covalent and irreversible binding to the Cysteine 797 (Cys797) residue in the ATP-binding pocket of the EGFR kinase domain, while demonstrating significantly less activity against wild-type (WT) EGFR, thereby reducing associated toxicities.[2] This guide focuses on the in vitro characteristics of key third-generation inhibitors, including osimertinib, rociletinib, lazertinib, and almonertinib.
Data Presentation: Comparative Inhibitory Potency
The following tables summarize the half-maximal inhibitory concentrations (IC50) of various third-generation EGFR inhibitors against different EGFR mutations and WT-EGFR. The data has been compiled from multiple in vitro studies to provide a comparative overview. It is important to note that direct comparison of absolute IC50 values across different studies should be done with caution due to potential variations in experimental conditions.
Table 1: IC50 Values (nM) of Third-Generation EGFR Inhibitors in Engineered Cell Lines (e.g., Ba/F3)
| Inhibitor | EGFR Exon 19 Del | EGFR L858R | EGFR L858R/T790M | EGFR Exon 19 Del/T790M | EGFR WT | Selectivity Index (WT/L858R+T790M) |
| Osimertinib | ~17 | ~4 | ~5 | ~13 | ~519.1 | ~104 |
| Rociletinib | Less potent than osimertinib | Less potent than osimertinib | ~23 | ~37 | - | - |
| Lazertinib | ~3.3-5.7 | ~3.3-5.7 | ~3.3-5.7 | ~3.3-5.7 | ~722.7 | ~127-219 |
| Almonertinib | ~2.2 (HCC827) | - | ~1.9 (H1975) | - | - | - |
Data compiled from multiple sources.[3][4][5][6] Selectivity Index is a calculated ratio and may vary between studies.
Table 2: IC50 Values (nM) in Human NSCLC Cell Lines
| Cell Line | EGFR Mutation Status | Osimertinib | Rociletinib | Lazertinib | Almonertinib |
| PC-9 | Exon 19 Del | 17 | Less potent than osimertinib | - | - |
| HCC827 | Exon 19 Del | - | - | - | 2.2 |
| H3255 | L858R | 4 | Less potent than osimertinib | - | - |
| H1975 | L858R/T790M | 5 | 23 | - | 1.9 |
| PC-9ER | Exon 19 Del/T790M | 13 | 37 | - | - |
Experimental Protocols
Detailed methodologies for the key in vitro experiments cited in this guide are provided below.
Cell Viability Assay (MTT/CCK-8 Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability and proliferation.
-
Cell Seeding: Plate NSCLC cell lines (e.g., PC-9, H1975, HCC827) in 96-well plates at a predetermined optimal density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO2.
-
Drug Treatment: Prepare serial dilutions of the third-generation EGFR inhibitors in culture medium. Replace the existing medium with the drug-containing medium and incubate for a specified period (e.g., 72 hours).
-
Reagent Incubation:
-
For MTT Assay: Add MTT solution (e.g., 0.5 mg/mL final concentration) to each well and incubate for 3-4 hours at 37°C. Subsequently, add a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to dissolve the formazan crystals.
-
For CCK-8 Assay: Add CCK-8 solution to each well and incubate for 1-4 hours at 37°C.
-
-
Data Acquisition: Measure the absorbance of the wells using a microplate reader at the appropriate wavelength (e.g., 570 nm for MTT, 450 nm for CCK-8).
-
Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and plot a dose-response curve to determine the IC50 value for each inhibitor.
In Vitro Kinase Inhibition Assay (e.g., ADP-Glo™ Kinase Assay)
This assay quantifies the enzymatic activity of purified EGFR kinase domains and the inhibitory effect of the compounds.
-
Reaction Setup: In a 96-well plate, incubate the recombinant EGFR protein (WT or mutant forms) with serial dilutions of the EGFR inhibitors for a short period (e.g., 10-15 minutes) at room temperature.
-
Kinase Reaction Initiation: Add a solution containing the kinase substrate (e.g., a synthetic peptide) and ATP to initiate the kinase reaction. Incubate for a defined time (e.g., 60 minutes) at room temperature.
-
ATP Depletion: Add ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP.
-
ADP to ATP Conversion: Add Kinase Detection Reagent to convert the ADP generated during the kinase reaction back to ATP.
-
Luminescence Detection: Measure the luminescence signal, which is proportional to the amount of ADP produced and thus reflects the kinase activity.
-
Data Analysis: Normalize the results to control wells (no inhibitor) and calculate the IC50 values for each inhibitor against each EGFR variant.
Western Blotting for Downstream Signaling Analysis
This technique is used to detect changes in the phosphorylation status of EGFR and its downstream signaling proteins.
-
Cell Treatment and Lysis: Culture NSCLC cells to a suitable confluency and then treat with different concentrations of EGFR inhibitors for a specified time (e.g., 2-6 hours). After treatment, wash the cells with cold PBS and lyse them in a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each cell lysate using a protein assay (e.g., BCA assay).
-
SDS-PAGE and Protein Transfer: Separate equal amounts of protein from each sample by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and then transfer the proteins to a polyvinylidene difluoride (PVDF) membrane.
-
Immunoblotting: Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) and then incubate with primary antibodies specific for phosphorylated and total forms of EGFR, AKT, and ERK.
-
Detection: After washing, incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody. Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Analysis: Densitometrically quantify the band intensities to determine the relative levels of protein phosphorylation.
Mandatory Visualizations
EGFR Signaling Pathway and Mechanism of Third-Generation Inhibitors
Caption: EGFR signaling and the inhibitory mechanism of third-generation TKIs.
Experimental Workflow for In Vitro Comparison
Caption: A generalized workflow for the in vitro comparison of EGFR inhibitors.
References
- 1. researchgate.net [researchgate.net]
- 2. Icotinib, Almonertinib, and Olmutinib: A 2D Similarity/Docking-Based Study to Predict the Potential Binding Modes and Interactions into EGFR - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Experimental Study of Almonertinib Crossing the Blood-Brain Barrier in EGFR-Mutant NSCLC Brain Metastasis and Spinal Cord Metastasis Models - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Comparison and Analysis of the Drug-Resistance Mechanism of Osimertinib- and Almonertinib-Resistant Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Machine Learning-Based Approach to Developing Potent EGFR Inhibitors for Breast Cancer—Design, Synthesis, and In Vitro Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
Olmutinib's Efficacy in Osimertinib-Resistant Non-Small Cell Lung Cancer: A Comparative Analysis
For researchers, scientists, and drug development professionals, understanding the landscape of resistance to targeted therapies is paramount. This guide provides a comprehensive comparison of olmutinib's activity in preclinical models of osimertinib-resistant non-small cell lung cancer (NSCLC), supported by experimental data and detailed methodologies.
Osimertinib, a third-generation epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI), has significantly improved outcomes for patients with EGFR-mutated NSCLC, particularly those with the T790M resistance mutation. However, acquired resistance to osimertinib inevitably emerges, necessitating the exploration of subsequent treatment strategies. Olmutinib, another third-generation EGFR TKI, has been investigated in this context. This guide delves into the cross-resistance profiles and potential efficacy of olmutinib in the face of osimertinib resistance.
Mechanisms of Cross-Resistance: The Dominant Role of EGFR C797S
The primary mechanism of cross-resistance between osimertinib and olmutinib is the acquisition of a tertiary mutation in the EGFR gene, most notably the C797S mutation.[1] Both osimertinib and olmutinib are irreversible inhibitors that form a covalent bond with the cysteine residue at position 797 in the ATP-binding pocket of the EGFR protein. The substitution of this cysteine with serine (C797S) prevents this covalent binding, thereby rendering both drugs ineffective.[1]
This shared mechanism of action and resistance is a critical consideration in the sequential use of third-generation EGFR TKIs. Preclinical and clinical evidence consistently demonstrates that the presence of the C797S mutation confers resistance to both osimertinib and olmutinib.[1]
Performance in Osimertinib-Resistant Models: A Data-Driven Comparison
While direct head-to-head preclinical studies exhaustively comparing olmutinib across a wide range of osimertinib-resistant models are limited, the available data, primarily centered on the C797S mutation, underscores the challenge of cross-resistance.
In Vitro Sensitivity in Osimertinib-Resistant Cell Lines
Detailed quantitative data on the half-maximal inhibitory concentration (IC50) of olmutinib in various osimertinib-resistant cell lines is not extensively available in the public domain. However, based on the established mechanism of action, it is widely accepted that cell lines harboring the EGFR C797S mutation exhibit high-level resistance to both osimertinib and olmutinib.
For context, studies have focused on developing cell lines resistant to third-generation EGFR TKIs. For instance, the NCI-H1975 cell line, which harbors the L858R and T790M mutations, can be made resistant to osimertinib through continuous exposure to the drug. Characterization of these resistant clones often reveals the emergence of the C797S mutation, alongside other potential resistance mechanisms.
| Cell Line Model | Resistance Mechanism | Expected Olmutinib Activity |
| Osimertinib-Resistant (e.g., H1975-OR, HCC827-OR) | EGFR C797S Mutation | High Resistance (High IC50) |
| Osimertinib-Resistant | MET Amplification | Data not readily available |
| Osimertinib-Resistant | Activation of bypass signaling pathways (e.g., PI3K/AKT, MAPK) | Data not readily available |
Note: The table reflects the expected activity based on the known mechanism of cross-resistance. Specific IC50 values from direct comparative studies are limited.
Experimental Protocols: Generating and Analyzing Resistant Models
To understand the context of the comparative data, it is crucial to review the methodologies employed in generating and characterizing osimertinib-resistant models.
Establishment of Osimertinib-Resistant Cell Lines
A common method for generating osimertinib-resistant NSCLC cell lines, such as H1975-OR and HCC827-OR, involves a dose-escalation protocol.[2]
Workflow for Generating Osimertinib-Resistant Cell Lines
Caption: Workflow for developing osimertinib-resistant cell lines.
Protocol Details:
-
Initial Culture: Parental NSCLC cells (e.g., NCI-H1975, HCC827) are cultured in standard growth medium.
-
Drug Exposure: Cells are continuously exposed to osimertinib, starting at a low concentration (e.g., near the IC50 of the parental line).
-
Dose Escalation: The concentration of osimertinib is gradually increased in a stepwise manner as the cells adapt and resume proliferation.
-
Isolation of Resistant Clones: Once cells can proliferate in a high concentration of osimertinib, single-cell cloning is often performed to isolate and expand individual resistant colonies.
-
Characterization: The resulting resistant cell lines are then characterized to confirm their level of resistance (e.g., by determining the IC50 of osimertinib) and to identify the underlying resistance mechanisms through molecular analyses such as DNA sequencing (to detect mutations like C797S), fluorescence in situ hybridization (FISH) for gene amplification (e.g., MET), and western blotting for protein expression and pathway activation.[2]
Signaling Pathways Implicated in Osimertinib Resistance
Resistance to osimertinib is not solely dependent on secondary EGFR mutations. The activation of bypass signaling pathways plays a crucial role, creating a complex resistance landscape. Understanding these pathways is key to identifying potential therapeutic targets to overcome resistance.
Key Signaling Pathways in Osimertinib Resistance
Caption: EGFR signaling and key bypass pathways in osimertinib resistance.
On-Target Resistance:
-
EGFR C797S Mutation: As previously discussed, this is the most well-characterized mechanism of cross-resistance to irreversible third-generation EGFR TKIs.
Off-Target (Bypass) Resistance Mechanisms:
-
MET Amplification: Increased signaling from the MET receptor tyrosine kinase can bypass the need for EGFR signaling, leading to downstream activation of pro-survival pathways like PI3K/AKT and MAPK.
-
Activation of PI3K/AKT Pathway: Mutations or amplifications in components of the PI3K/AKT pathway can render cells independent of upstream EGFR signaling.
-
Activation of RAS/MAPK Pathway: Aberrations in the RAS/MAPK signaling cascade can also drive cell proliferation and survival in an EGFR-independent manner.
While the C797S mutation confers direct cross-resistance, the efficacy of olmutinib in osimertinib-resistant models driven by these bypass pathways has not been extensively reported. In such cases, the therapeutic strategy would likely involve combination therapies targeting both EGFR and the activated bypass pathway, rather than sequential monotherapy with another third-generation EGFR TKI.
Conclusion
The primary determinant of cross-resistance between olmutinib and osimertinib is the EGFR C797S mutation. Due to their shared irreversible binding mechanism, the presence of this mutation renders both drugs ineffective. For osimertinib resistance driven by off-target mechanisms, such as MET amplification or activation of other bypass signaling pathways, there is a lack of direct preclinical evidence to support the efficacy of olmutinib monotherapy. Future research focusing on direct, quantitative comparisons of olmutinib and other third-generation TKIs across a broader panel of osimertinib-resistant models with diverse resistance mechanisms is warranted to fully elucidate its potential role in the evolving landscape of EGFR-mutated NSCLC treatment.
References
Comparative Efficacy of Olmutinib in Combination with Immunotherapy: An In Vivo Perspective
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the in vivo efficacy of Olmutinib, a third-generation epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI), and explores its potential in combination with immunotherapy. Due to a lack of direct preclinical or clinical studies evaluating the combination of Olmutinib with immunotherapy, this document summarizes the known efficacy of Olmutinib monotherapy and presents a hypothetical framework for evaluating its combination with immune checkpoint inhibitors, drawing parallels from studies on other TKIs.
Olmutinib: Mechanism of Action and Monotherapy Efficacy
Olmutinib is an irreversible EGFR-TKI designed to target the T790M mutation, a common mechanism of acquired resistance to first- and second-generation EGFR inhibitors in non-small cell lung cancer (NSCLC).[1][2][3] It selectively binds to the mutant EGFR, thereby inhibiting downstream signaling pathways such as the PI3K-Akt and MAPK pathways, which are crucial for cell proliferation and survival.[1] While initially showing promise and gaining approval in South Korea, its development was later halted due to adverse events and a less favorable efficacy profile compared to other third-generation TKIs like osimertinib.[4][5]
Preclinical and clinical studies have demonstrated the anti-tumor activity of Olmutinib as a single agent in T790M-positive NSCLC.
Data Presentation: In Vivo Efficacy of Olmutinib Monotherapy
| Study Type | Model | Treatment | Key Findings | Reference |
| Phase 1/2 Clinical Trial | T790M-positive NSCLC patients | Olmutinib 800 mg once daily | Objective Response Rate (ORR): 55.1%; Median Progression-Free Survival (PFS): 6.9 months | [5][6] |
| Phase 2 Clinical Trial | T790M-positive NSCLC patients | Olmutinib 800 mg once daily | Confirmed ORR: 46.3%; Median PFS: 9.4 months; Median Duration of Response: 12.7 months | [7] |
Rationale for Combining Olmutinib with Immunotherapy
The combination of TKIs with immunotherapy is an area of active research. The rationale for this approach is based on the potential for TKIs to modulate the tumor microenvironment (TME) and enhance the efficacy of immune checkpoint inhibitors.[8] EGFR activation has been shown to upregulate PD-L1 expression on tumor cells, contributing to an immunosuppressive TME.[9] By inhibiting EGFR signaling, Olmutinib could potentially decrease PD-L1 expression and increase the infiltration and activity of cytotoxic T lymphocytes, thereby sensitizing the tumor to immunotherapy.
Signaling Pathway and Experimental Workflow Visualizations
Caption: Inhibition of mutant EGFR signaling by Olmutinib.
Caption: A potential workflow for an in vivo preclinical study.
Experimental Protocols
The following is a detailed, hypothetical protocol for a key experiment to evaluate the in vivo efficacy of Olmutinib in combination with an anti-PD-1 antibody.
Experiment: In Vivo Efficacy Study in a Syngeneic Mouse Model
Objective: To determine if the combination of Olmutinib and an anti-PD-1 antibody results in enhanced anti-tumor efficacy compared to each agent alone.
Materials:
-
Animal Model: C57BL/6 mice (6-8 weeks old).
-
Tumor Cell Line: A murine lung adenocarcinoma cell line engineered to express human EGFR with the T790M mutation.
-
Treatments:
-
Olmutinib (formulated for oral gavage).
-
Anti-mouse PD-1 antibody (e.g., clone RMP1-14) or isotype control antibody.
-
Vehicle control for Olmutinib.
-
-
Equipment: Calipers for tumor measurement, equipment for oral gavage and intraperitoneal injections, flow cytometer, immunohistochemistry reagents.
Procedure:
-
Tumor Implantation: Subcutaneously inject 1 x 10^6 tumor cells into the flank of each mouse.
-
Tumor Growth Monitoring: Monitor tumor growth every 2-3 days by measuring tumor dimensions with calipers. Tumor volume can be calculated using the formula: (Length x Width^2) / 2.
-
Randomization: When tumors reach an average volume of 100-150 mm³, randomize mice into four treatment groups (n=10 per group):
-
Group 1: Vehicle Control (oral gavage) + Isotype Control (IP injection).
-
Group 2: Olmutinib (e.g., 50 mg/kg, daily oral gavage) + Isotype Control (IP injection).
-
Group 3: Vehicle Control (oral gavage) + Anti-PD-1 antibody (e.g., 10 mg/kg, twice weekly IP injection).
-
Group 4: Olmutinib (daily oral gavage) + Anti-PD-1 antibody (twice weekly IP injection).
-
-
Treatment and Monitoring: Administer treatments as scheduled. Continue to monitor tumor volume and body weight every 2-3 days. Observe mice for any signs of toxicity.
-
Endpoint Analysis:
-
Primary Endpoint: Tumor growth inhibition and overall survival.
-
Secondary Endpoints: At the end of the study (or when tumors reach a predetermined size), euthanize mice and harvest tumors and spleens.
-
Immunohistochemistry: Analyze tumor sections for infiltration of CD8+ T cells and expression of PD-L1.
-
Flow Cytometry: Analyze splenocytes to determine the systemic immune response, including the proliferation and activation of T cell populations.
-
-
Conclusion and Future Directions
While Olmutinib has demonstrated efficacy as a monotherapy in T790M-positive NSCLC, its development has been discontinued. However, the exploration of its potential in combination with immunotherapy provides valuable insights for the broader class of EGFR-TKIs. The provided hypothetical framework for an in vivo study offers a basis for investigating the synergistic effects of EGFR inhibition and immune checkpoint blockade. Future studies with other third-generation EGFR-TKIs are warranted to fully elucidate the potential of this combination therapy approach in the treatment of NSCLC.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. What is Olmutinib used for? [synapse.patsnap.com]
- 3. olmutinib [drugcentral.org]
- 4. Olmutinib - Wikipedia [en.wikipedia.org]
- 5. Olmutinib in T790M‐positive non–small cell lung cancer after failure of first‐line epidermal growth factor receptor‐tyrosine kinase inhibitor therapy: A global, phase 2 study - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Safety, tolerability, and anti-tumor activity of olmutinib in non-small cell lung cancer with T790M mutation: A single arm, open label, phase 1/2 trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Olmutinib in T790M-positive non-small cell lung cancer after failure of first-line epidermal growth factor receptor-tyrosine kinase inhibitor therapy: A global, phase 2 study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Frontiers | Changes of tumor microenvironment in non-small cell lung cancer after TKI treatments [frontiersin.org]
- 9. Immunotherapy for EGFR-mutant advanced non-small-cell lung cancer: Current status, possible mechanisms and application prospects - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of the Safety Profiles of Olmutinib and Other EGFR Tyrosine Kinase Inhibitors
For researchers and drug development professionals, understanding the nuanced safety profiles of targeted therapies is paramount. This guide provides an objective comparison of the adverse events associated with the third-generation epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI) Olmutinib against other prominent EGFR TKIs, including first-generation (Gefitinib, Erlotinib), second-generation (Afatinib), and third-generation (Osimertinib) agents. The information herein is supported by data from clinical trials to aid in a comprehensive evaluation of these therapies.
Comparative Safety Data of EGFR TKIs
The following table summarizes the incidence of common treatment-related adverse events (AEs) observed in clinical trials for Olmutinib and other selected EGFR TKIs. It is important to note that these rates are derived from different studies and patient populations, and direct cross-trial comparisons should be made with caution.
| Adverse Event (Any Grade) | Olmutinib (%) | Gefitinib (%) | Erlotinib (%) | Afatinib (%) | Osimertinib (%) |
| Dermatologic | |||||
| Rash/Acneiform Dermatitis | 40.8 | 44.9-66.2 | 37-78 | 67-89 | 11.0 |
| Pruritus (Itching) | 42.1 | - | - | - | 19.3 |
| Dry Skin (Xerosis) | - | - | - | - | 23.4 |
| Paronychia (Nail Changes) | - | - | - | 52.1 | 25.2 |
| Hyperkeratosis | 26.5 | - | - | - | - |
| Palmar-Plantar Erythrodysesthesia | - | - | - | - | 1.4 |
| Gastrointestinal | |||||
| Diarrhea | 59.2 | 30.8-44.6 | 26-57 | 70-95 | 46.3 |
| Nausea | 39.5 | 10.3-16.6 | - | - | - |
| Stomatitis/Mucositis | - | 6-17 | 14 | 29-72 | - |
| Other Common AEs | |||||
| Fatigue | - | - | - | - | - |
| Increased ALT/AST | - | 38-40 | - | - | - |
| Serious AEs | |||||
| Interstitial Lung Disease (ILD) | - | 1.3 | - | - | 3.9 |
| Severe Skin Reactions (SJS/TEN) | Cases reported | Rare | Rare | Rare | Rare |
| QTc Interval Prolongation | - | - | - | - | 1.1-6.5 |
Data compiled from multiple sources.[1][2][3][4][5][6][7][8] Specific percentages can vary between studies.
Olmutinib, a third-generation EGFR-TKI, demonstrates a safety profile with notable dermatologic and gastrointestinal events.[5] The most frequently reported treatment-related AEs for Olmutinib include diarrhea, pruritus, rash, and nausea.[5] A distinguishing feature of Olmutinib's safety profile is the relatively high incidence of hyperkeratosis.[2] Of significant concern are rare but severe skin reactions, including Stevens-Johnson syndrome (SJS) and toxic epidermal necrolysis (TEN), which have been observed in patients treated with Olmutinib.[2]
In comparison, first-generation EGFR TKIs, gefitinib and erlotinib, are commonly associated with rash and diarrhea.[6][8] Second-generation TKIs, such as afatinib, are known for a higher incidence and severity of diarrhea and rash compared to first-generation agents.[1][3][9] Osimertinib, another third-generation TKI, also presents with diarrhea and rash, though often to a lesser degree than earlier generations.[2][10] However, cardiotoxicity, particularly QTc interval prolongation, is a noteworthy adverse event associated with osimertinib.[2]
Experimental Protocols
The safety data for EGFR TKIs are primarily derived from Phase I, II, and III clinical trials. The methodologies for assessing safety in these studies are standardized to ensure rigorous and comparable data collection.
Adverse Event Monitoring and Grading:
In typical clinical trials for EGFR TKIs, such as those for Olmutinib, patient safety is monitored continuously throughout the study.[11][12] This includes:
-
Regular Clinical Assessments: Patients are seen by clinicians at predefined intervals (e.g., weekly during the first cycle, then every few weeks) to assess for any new or worsening symptoms.[12]
-
Laboratory Tests: Blood and urine tests are conducted regularly to monitor for changes in clinical chemistry, hematology, and organ function.[13]
-
Specialized Assessments: Depending on the known safety profile of the drug, specialized tests such as electrocardiograms (ECGs) to monitor heart function are included.[13]
-
Grading of Adverse Events: Adverse events are graded according to the National Cancer Institute's Common Terminology Criteria for Adverse Events (NCI-CTCAE).[11][12] This system provides a standardized scale from Grade 1 (mild) to Grade 5 (death related to AE) to classify the severity of adverse events, ensuring consistency in reporting across different studies and drugs.[14]
Dose Modifications:
Protocols for these clinical trials include specific guidelines for dose modifications in the event of significant toxicity.[1] If a patient experiences a Grade 3 or higher adverse event, or a persistent Grade 2 event, the study drug may be temporarily interrupted.[15] Once the adverse event has resolved or improved to Grade 1 or baseline, the treatment can be resumed, often at a reduced dose.[15] This allows for the management of side effects while aiming to maintain therapeutic efficacy.
Visualizing Pathways and Processes
To better understand the context of EGFR TKI therapy and the assessment of their safety, the following diagrams illustrate the EGFR signaling pathway and a typical clinical trial workflow for safety monitoring.
Caption: EGFR Signaling Pathway and TKI Inhibition.
Caption: Workflow for Adverse Event Monitoring in a Clinical Trial.
References
- 1. Practical Management of Adverse Events Associated with Afatinib - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Clinical Review - Osimertinib (Tagrisso) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Comparison of the effectiveness of erlotinib, gefitinib, and afatinib for treatment of non-small cell lung cancer in patients with common and rare EGFR gene mutations - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Safety Profile of TAGRISSO® (osimertinib) for Metastatic EGFRm NSCLC [tagrissohcp.com]
- 5. Safety, tolerability, and anti-tumor activity of olmutinib in non-small cell lung cancer with T790M mutation: A single arm, open label, phase 1/2 trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Comparison of effectiveness and adverse effects of gefitinib, erlotinib and icotinib among patients with non-small cell lung cancer: A network meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Targeted Toxicities: Protocols for Monitoring the Adverse Events of Targeted Therapies Used in the Treatment of Non-Small Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Comparison of adverse events and efficacy between gefitinib and erlotinib in patients with non-small-cell lung cancer: a retrospective analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Effectiveness and safety of afatinib, gefitinib, and erlotinib for treatment-naïve elderly patients with epidermal growth factor receptor-mutated advanced non-small-cell lung cancer: a multi-institute retrospective study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Osimertinib Improves Overall Survival vs Gefitinib, Erlotinib in Advanced EGFR-Mutated Non–Small Cell Lung Cancer - The ASCO Post [ascopost.com]
- 11. Olmutinib in T790M-positive non-small cell lung cancer after failure of first-line epidermal growth factor receptor-tyrosine kinase inhibitor therapy: A global, phase 2 study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Olmutinib in T790M‐positive non–small cell lung cancer after failure of first‐line epidermal growth factor receptor‐tyrosine kinase inhibitor therapy: A global, phase 2 study - PMC [pmc.ncbi.nlm.nih.gov]
- 13. clinicaltrials.eu [clinicaltrials.eu]
- 14. Managing treatment-related adverse events associated with egfr tyrosine kinase inhibitors in advanced non-small-cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Effect of Dose Adjustments on the Safety and Efficacy of Afatinib in Chinese Patients with EGFR-Mutated Non-Small Cell Lung Cancer Who Participated in the LUX-Lung Clinical Trial Program - PMC [pmc.ncbi.nlm.nih.gov]
Olmutinib's Therapeutic Window: A Preclinical Comparative Analysis
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the preclinical therapeutic window of Olmutinib, a third-generation epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI), against other EGFR inhibitors. The data presented is compiled from various preclinical studies to offer an objective overview of Olmutinib's efficacy and selectivity in non-small cell lung cancer (NSCLC) models.
Data Presentation: In Vitro Efficacy of EGFR Inhibitors
The following table summarizes the half-maximal inhibitory concentration (IC50) values of Olmutinib and other EGFR TKIs against a panel of NSCLC cell lines with different EGFR mutation statuses. A lower IC50 value indicates greater potency. The therapeutic window can be inferred by comparing the IC50 values for mutant EGFR cell lines (representing efficacy) versus wild-type EGFR cell lines (representing potential for toxicity).
| Drug | Cell Line | EGFR Mutation Status | IC50 (nM) |
| Olmutinib | HCC827 | Exon 19 Deletion | 9.2[1][] |
| H1975 | L858R + T790M | 10[1][] | |
| A549 | Wild-Type | 225[1] | |
| Osimertinib | HCC827 | Exon 19 Deletion | 27.58 |
| H1975 | L858R + T790M | 37.93[3] | |
| A549 | Wild-Type | >1000 | |
| Afatinib | HCC827 | Exon 19 Deletion | 4[4] |
| H1975 | L858R + T790M | 2000[4] | |
| A549 | Wild-Type | 7000[4] | |
| Gefitinib | HCC827 | Exon 19 Deletion | 2.686[5] |
| H1975 | L858R + T790M | 11580[5] | |
| A549 | Wild-Type | >10000 | |
| Erlotinib | HCC827 | Exon 19 Deletion | 2.142[5] |
| H1975 | L858R + T790M | 9183[5] | |
| A549 | Wild-Type | >10000 |
Experimental Protocols
Cell Viability Assay (e.g., MTT Assay)
This protocol outlines a general procedure for determining the IC50 values of EGFR inhibitors. Specific details may vary across different studies.
-
Cell Culture: NSCLC cell lines (e.g., HCC827, H1975, A549) are cultured in appropriate media (e.g., RPMI-1640) supplemented with fetal bovine serum and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO2.
-
Cell Seeding: Cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.
-
Drug Treatment: A serial dilution of the EGFR inhibitor (e.g., Olmutinib) is prepared and added to the wells. Control wells receive vehicle (e.g., DMSO) only.
-
Incubation: The plates are incubated for a specified period (e.g., 72 hours).
-
MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated to allow for the formation of formazan crystals by viable cells.
-
Solubilization: The formazan crystals are dissolved in a solubilization buffer (e.g., DMSO).
-
Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
IC50 Calculation: The percentage of cell viability is calculated relative to the control, and the IC50 value is determined by plotting cell viability against drug concentration and fitting the data to a dose-response curve.
Western Blot Analysis for EGFR Signaling
This protocol provides a general method for assessing the phosphorylation status of key proteins in the EGFR signaling pathway.
-
Cell Lysis: Cells are treated with the EGFR inhibitor for a specified time, then washed with cold PBS and lysed in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: The protein concentration of the cell lysates is determined using a protein assay (e.g., BCA assay).
-
SDS-PAGE: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: The separated proteins are transferred to a polyvinylidene difluoride (PVDF) membrane.
-
Blocking: The membrane is blocked with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.
-
Primary Antibody Incubation: The membrane is incubated with primary antibodies specific for the proteins of interest (e.g., phospho-EGFR, total EGFR, phospho-Akt, total Akt, phospho-ERK, total ERK, and a loading control like β-actin).
-
Secondary Antibody Incubation: The membrane is washed and incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
Visualizations
EGFR Signaling Pathway
Caption: Simplified EGFR signaling pathway in NSCLC.
Experimental Workflow for IC50 Determination```dot
Caption: Key steps in Western Blotting analysis.
References
- 1. Design, Synthesis, and Antitumor Activity of Olmutinib Derivatives Containing Acrylamide Moiety - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Drug: Osimertinib - Cancerrxgene - Genomics of Drug Sensitivity in Cancer [cancerrxgene.org]
- 4. aacrjournals.org [aacrjournals.org]
- 5. Erlotinib at a dose of 25 mg daily for non-small-cell lung cancers with EGFR mutations - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Personal protective equipment for handling Olmutinib Hydrochloride
For researchers, scientists, and drug development professionals, ensuring safe handling of potent compounds like Olmutinib Hydrochloride is paramount. This guide provides immediate, essential safety and logistical information, including personal protective equipment (PPE) recommendations, emergency procedures, and operational workflows to minimize exposure risk and ensure a safe laboratory environment.
Personal Protective Equipment (PPE)
Appropriate PPE is the primary barrier between the handler and the hazardous substance.[1][2] The following table summarizes the recommended PPE for handling this compound based on safety data sheet guidelines.[3][4][5]
| Activity | Required PPE | Notes |
| Receiving/Unpacking | Double Chemotherapy Gloves, Impermeable Gown, Eye Protection (Safety Goggles/Face Shield) | If packaging is damaged, add respiratory protection (elastomeric half-mask with multi-gas cartridge and P100 filter).[5] |
| Weighing/Compounding | Double Chemotherapy Gloves, Impermeable Gown, Eye Protection (Safety Goggles/Face Shield), Respiratory Protection (N95 or higher) | Perform in a containment primary engineering control (C-PEC) such as a certified biological safety cabinet or containment ventilated enclosure. |
| Handling Intact Oral Forms | Chemotherapy Gloves | Single pair of gloves is acceptable for handling intact, coated tablets. |
| Administering Injections | Double Chemotherapy Gloves, Impermeable Gown, Eye Protection (Face Shield recommended) | Ensure a closed system transfer device (CSTD) is used where possible to minimize aerosol generation.[4] |
| Waste Disposal | Double Chemotherapy Gloves, Impermeable Gown | Handle all waste as hazardous. |
| Spill Cleanup | Double Chemotherapy Gloves, Impermeable Gown, Eye Protection (Face Shield), Respiratory Protection (Elastomeric half-mask with multi-gas cartridge and P100 filter) | Use a spill kit specifically designed for hazardous drugs. |
Emergency Procedures
In the event of accidental exposure or a spill, immediate and appropriate action is critical. The following table outlines the necessary steps.
| Exposure Type | Immediate Action |
| Eye Contact | Immediately flush eyes with large amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[3] Seek immediate medical attention. |
| Skin Contact | Immediately wash the affected area with soap and plenty of water.[6] Remove contaminated clothing and wash it before reuse.[3][6] Seek medical attention if irritation persists. |
| Inhalation | Move the individual to fresh air.[3][6] If breathing is difficult, provide artificial respiration. Seek immediate medical attention. |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water.[3][7] Seek immediate medical attention. |
| Spill | Evacuate the area. Secure the area and prevent entry. Wear appropriate PPE for cleanup. Use a hazardous drug spill kit to contain and clean the spill. Dispose of all cleanup materials as hazardous waste. |
Standard Operating Workflow for Handling this compound
The following diagram illustrates the recommended workflow for safely handling this compound from receipt to disposal, emphasizing critical safety checkpoints.
Caption: Workflow for Safe Handling of this compound.
Emergency Response Protocol for Exposure or Spill
This diagram outlines the decision-making process and immediate actions to be taken in the event of an accidental exposure or spill involving this compound.
Caption: Emergency Response for this compound Incidents.
References
- 1. Safe handling of hazardous drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. PPE for Health Care Workers Who Work with Hazardous Drugs | NIOSH | CDC [cdc.gov]
- 3. file.medchemexpress.com [file.medchemexpress.com]
- 4. pogo.ca [pogo.ca]
- 5. publications.ashp.org [publications.ashp.org]
- 6. s3.amazonaws.com [s3.amazonaws.com]
- 7. selleck.cn [selleck.cn]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
